Dracorhodin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-6-methyl-2-phenylchromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZJPQIEFFTIEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=C(OC2=CC1=O)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214526 | |
| Record name | Dracorhodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643-56-1 | |
| Record name | Dracorhodin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dracorhodin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dracorhodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DRACORHODIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4TSX5M53X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Pharmacological Investigations of Dracorhodin
Research on Antineoplastic Mechanisms of Dracorhodin
The anticancer properties of this compound are largely attributed to its capacity to initiate apoptosis in malignant cells through various signaling pathways. The following sections outline the specific cellular and molecular mechanisms observed in different cancer cell lines.
This compound-Induced Cellular Apoptosis in Malignant Cell Lines
Apoptosis Induction in Gastric Carcinoma Cells (SGC-7901)
Studies on human gastric adenocarcinoma SGC-7901 cells have revealed that this compound perchlorate (B79767) induces apoptosis by modulating several key signaling pathways. nih.gov Treatment with this compound perchlorate leads to characteristic morphological changes associated with apoptosis and a decrease in cell viability. nih.gov
The apoptotic process in SGC-7901 cells is mediated through the upregulation of the tumor suppressor protein p53. nih.gov This, in turn, activates its downstream targets, p21 and Bax. nih.gov The induction of apoptosis by this compound perchlorate in these cells involves the inhibition of the PI3K/Akt and NF-κB signaling pathways. nih.gov This inhibition leads to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-XL. nih.gov Furthermore, this compound perchlorate treatment results in the dissipation of the mitochondrial membrane potential and the activation of caspase-3 and its substrate, PARP. nih.gov Research has also shown that this compound perchlorate can cause a G1/S phase arrest in the cell cycle of SGC-7901 cells. researchgate.net
| Cell Line | Key Molecular Events | Reference |
| SGC-7901 | Inhibition of AKT activity | spandidos-publications.com |
| SGC-7901 | Upregulation of p53 and p21 | nih.gov |
| SGC-7901 | Inhibition of PI3K/Akt and NF-κB pathways | nih.gov |
| SGC-7901 | Decreased Bcl-2 and Bcl-XL expression | nih.gov |
| SGC-7901 | Activation of caspase-1, -3, -8, and -9 | spandidos-publications.comspandidos-publications.com |
| SGC-7901 | G1/S phase cell cycle arrest | researchgate.net |
Apoptosis Induction in Prostate Cancer Cells (PC-3)
In human prostate cancer PC-3 cells, this compound perchlorate has been shown to significantly inhibit cell growth and induce apoptosis. hep.com.cnnih.gov The inhibitory effect is both dose- and time-dependent. hep.com.cnnih.gov
Treatment with this compound perchlorate leads to a decrease in the clone formation rate of PC-3 cells. hep.com.cnnih.gov Morphological changes characteristic of apoptosis have been observed in treated cells. hep.com.cnnih.gov The induction of apoptosis has been confirmed by various methods, including acridine (B1665455) orange-ethidium bromide fluorescent staining, Hoechst 33258 fluorescent staining, and flow cytometry with annexin (B1180172) V-FITC/propidium (B1200493) iodide dual staining. hep.com.cnnih.gov
| Cell Line | Key Observations | Reference |
| PC-3 | Dose- and time-dependent growth inhibition | hep.com.cnnih.gov |
| PC-3 | Decreased cell clone formation | hep.com.cnnih.gov |
| PC-3 | Induction of characteristic apoptotic morphology | hep.com.cnnih.gov |
| PC-3 | Apoptotic rates increase with concentration | hep.com.cnnih.gov |
Apoptosis Induction in Breast Cancer Cells (MCF-7)
This compound perchlorate induces apoptosis in human breast cancer MCF-7 cells primarily through the mitochondrial pathway. medsci.org This is significant because MCF-7 cells lack caspase-3, a key executioner caspase in apoptosis. medsci.orgnih.gov
Treatment with this compound perchlorate leads to a decrease in the mitochondrial membrane potential. medsci.org This is accompanied by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. medsci.org These changes in protein expression also occur at the mRNA level, indicating that this compound regulates their transcription. medsci.org Although MCF-7 cells are caspase-3 deficient, this compound treatment activates caspase-9. medsci.org The process also involves the release of apoptosis-inducing factor (AIF) from the mitochondria, which contributes to chromatin condensation and DNA degradation. medsci.org
| Cell Line | Key Molecular Events | Reference |
| MCF-7 | Decrease in mitochondrial membrane potential | medsci.org |
| MCF-7 | Increased Bax expression (protein and mRNA) | medsci.org |
| MCF-7 | Decreased Bcl-2 expression (protein and mRNA) | medsci.org |
| MCF-7 | Activation of caspase-9 | medsci.org |
| MCF-7 | Release of apoptosis-inducing factor (AIF) | medsci.org |
| MCF-7 | Apoptosis occurs in the absence of caspase-3 | medsci.orgwaocp.org |
Apoptosis Induction in Leukemic Cells (HL-60)
In human promyelocytic leukemia HL-60 cells, this compound perchlorate induces apoptosis through the activation of multiple caspases. researchgate.net The apoptotic pathway is sensitive to inhibitors of caspase-1, -3, -8, and -9, indicating their involvement in the process. researchgate.net
The mechanism of apoptosis in HL-60 cells involves the upregulation of the Bax/Bcl-XL ratio, which promotes the mitochondrial release of cytochrome c. spandidos-publications.com This, in turn, activates the caspase cascade. nih.gov The generation of reactive oxygen species (ROS) is also stimulated by this compound in these cells. nih.gov
| Cell Line | Key Molecular Events | Reference |
| HL-60 | Activation of caspase-1, -3, -8, and -9 | researchgate.net |
| HL-60 | Upregulation of Bax/Bcl-XL ratio | spandidos-publications.com |
| HL-60 | Release of cytochrome c from mitochondria | nih.gov |
| HL-60 | Stimulation of reactive oxygen species (ROS) generation | nih.gov |
Apoptosis Induction in Melanoma Cells (A375-S2)
This compound perchlorate induces apoptosis in human melanoma A375-S2 cells through a mechanism involving the accumulation of p53 and the activation of caspases. jst.go.jpnih.gov The cell death induced by this compound perchlorate can be partially reversed by inhibitors of caspase-3, -8, -9, and -10. jst.go.jpnih.gov
The apoptotic process involves the activation of caspase-3 and -8, leading to the degradation of caspase-3 substrates. jst.go.jpnih.gov this compound perchlorate also upregulates the Bax/Bcl-2 expression ratio and significantly increases the expression of p53 and p21WAF1 proteins. jst.go.jpnih.gov The mitogen-activated protein kinases (MAPKs) JNK and p38 are also activated. jst.go.jpnih.gov Furthermore, inhibitors of PI3-kinase and tyrosine kinase can rescue the cells from this compound-induced viability loss. jst.go.jpnih.gov
| Cell Line | Key Molecular Events | Reference |
| A375-S2 | Accumulation of p53 | jst.go.jpnih.gov |
| A375-S2 | Activation of caspase-3, -8, -9, and -10 | jst.go.jpnih.gov |
| A375-S2 | Upregulation of Bax/Bcl-2 ratio | jst.go.jpnih.gov |
| A375-S2 | Increased expression of p21WAF1 | jst.go.jpnih.gov |
| A375-S2 | Sustained phosphorylation of JNK and p38 MAPKs | jst.go.jpnih.gov |
| A375-S2 | Involvement of PI3-Kinase and tyrosine kinase pathways | jst.go.jpnih.gov |
Apoptosis Induction in Bladder Cancer Cells (T24)
In human bladder cancer T24 cells, this compound perchlorate has been shown to induce apoptosis in a time-dependent manner. banglajol.infobanglajol.infodoaj.org This induction of apoptosis is associated with the dissipation of the mitochondrial membrane potential. banglajol.infobanglajol.infodoaj.org Mechanistically, this compound perchlorate-induced apoptosis in T24 cells involves the activation of caspase-3 and the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and survivin. banglajol.infobanglajol.infodoaj.org
Apoptosis Induction in Glioma Cells (U87MG, T98G)
Studies on human glioma cell lines U87MG and T98G have revealed that this compound perchlorate significantly inhibits cell proliferation and induces apoptosis in a dose- and time-dependent manner. spandidos-publications.comnih.gov The apoptotic process is initiated by the loss of mitochondrial membrane potential and the subsequent release of cytochrome c. spandidos-publications.com Key molecular events include the upregulation of pro-apoptotic proteins Bim and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. spandidos-publications.com Furthermore, the activation of caspase-9 and caspase-3 has been observed, confirming their essential role in executing the apoptotic program in glioma cells. spandidos-publications.comnih.gov
Apoptosis Induction in Esophageal Squamous Cell Carcinoma Cells (ESCC)
This compound perchlorate has demonstrated significant cytotoxic effects on esophageal squamous cell carcinoma (ESCC) cells, while showing less toxicity to normal human liver cells. nih.gov The compound induces caspase-dependent apoptosis, a process that can be reversed by a caspase inhibitor. nih.gov The apoptotic mechanism involves both the extrinsic and intrinsic pathways, characterized by the upregulation of death receptors DR4 and DR5, as well as cleaved forms of caspase-3, -7, and -9, and cleaved poly (ADP-ribose) polymerase (PARP). nih.gov Concurrently, a decrease in total PARP, total caspases-3/7, Bcl-2, and caspase-9/-10 is observed. nih.gov
Apoptosis Induction in Lung Squamous Carcinoma Cells (SK-MES-1)
In human lung squamous carcinoma SK-MES-1 cells, this compound perchlorate has been found to induce both cellular and DNA morphological changes consistent with apoptosis. nih.govspandidos-publications.com The compound inhibits cell growth by triggering apoptosis in a dose-dependent manner, which is linked to the activation of p53. nih.govspandidos-publications.com The mitochondrial pathway is heavily implicated, with an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, leading to the dissipation of the mitochondrial membrane potential. nih.govspandidos-publications.comnih.gov This is followed by the activation of caspase-3. nih.gov Interestingly, this compound perchlorate also appears to induce caspase-independent apoptosis through the increased expression of apoptosis-inducing factor (AIF). nih.gov
Apoptosis Induction in Cervical Cancer Cells (HeLa)
This compound perchlorate has been shown to inhibit the growth of human cervical cancer HeLa cells in a dose- and time-dependent manner. medchemexpress.comresearchgate.net The compound induces apoptosis, evidenced by the oligonucleosomal fragmentation of DNA. jst.go.jp This process is mediated through the activation of multiple caspases, including caspase-1, -3, -8, and -9. jst.go.jp The activation of these caspases leads to the degradation of key cellular proteins. jst.go.jp Furthermore, this compound perchlorate alters the balance of Bcl-2 family proteins, decreasing the expression of the anti-apoptotic protein Bcl-xL while increasing the expression of the pro-apoptotic protein Bax. jst.go.jp The generation of reactive oxygen species (ROS) is also implicated in the apoptotic mechanism. jst.go.jp
This compound-Mediated Cell Cycle Modulation in Malignant Cell Lines
In addition to inducing apoptosis, this compound and its derivatives can also influence the cell cycle, a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a fundamental characteristic of cancer.
G1 Phase Arrest
This compound perchlorate has been observed to induce cell cycle arrest at the G1 phase in several malignant cell lines. researchgate.net In glioma cells (U87MG and T98G), treatment with this compound perchlorate leads to an accumulation of cells in the G1 phase, with a corresponding decrease in the percentage of cells in the S and G2/M phases. spandidos-publications.comglpbio.cnbertin-bioreagent.com This G1 arrest is mediated by the upregulation of p53 and p21 proteins and the downregulation of Cdc25A, Cdc2, and phosphorylated-Cdc2. spandidos-publications.com Similarly, in human lung squamous carcinoma SK-MES-1 cells, this compound perchlorate induces G1/G0 phase arrest in a dose-dependent manner. nih.govspandidos-publications.comnih.govbiocrick.com
Interactive Data Tables
Apoptosis Induction by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Apoptotic Mechanisms |
| T24 | Bladder Cancer | Caspase-3 activation, Downregulation of Bcl-2, Bcl-xL, and survivin, Mitochondrial membrane potential dissipation. banglajol.infobanglajol.infodoaj.org |
| U87MG, T98G | Glioma | Upregulation of Bim and Bax, Downregulation of Bcl-2, Caspase-9 and -3 activation, Mitochondrial membrane potential loss. spandidos-publications.comnih.gov |
| ESCC | Esophageal Squamous Cell Carcinoma | Upregulation of DR4 and DR5, Cleavage of caspases-3, -7, -9, and PARP, Downregulation of Bcl-2. nih.gov |
| SK-MES-1 | Lung Squamous Carcinoma | p53 activation, Upregulation of Bax, Downregulation of Bcl-2, Caspase-3 activation, AIF upregulation. nih.govspandidos-publications.com |
| HeLa | Cervical Cancer | Activation of caspases-1, -3, -8, -9, Downregulation of Bcl-xL, Upregulation of Bax, ROS generation. researchgate.netjst.go.jp |
Cell Cycle Arrest Mediated by this compound
| Cell Line | Cancer Type | Cell Cycle Phase Arrest | Key Molecular Mediators |
| U87MG, T98G | Glioma | G1 Phase spandidos-publications.comglpbio.cnbertin-bioreagent.com | Upregulation of p53 and p21, Downregulation of Cdc25A, Cdc2, and P-Cdc2. spandidos-publications.com |
| SK-MES-1 | Lung Squamous Carcinoma | G1/G0 Phase nih.govspandidos-publications.comnih.govbiocrick.com | p53 activation. nih.govspandidos-publications.com |
G2/M Phase Arrest
This compound has been shown to induce cell cycle arrest at the G2/M phase in certain cancer cell types. In human esophageal squamous cell carcinoma (ESCC) cells, treatment with this compound perchlorate led to a significant, concentration-dependent arrest of cells in the G2/M phase. nih.gov This cell cycle blockade was associated with the upregulation of proteins p21 and p27, and the downregulation of cyclin B1 and Cdc2, which are key regulators of the G2/M transition. nih.gov These findings suggest that this compound's anti-proliferative effects in ESCC are, at least in part, mediated by its ability to halt cell division at this critical checkpoint. nih.gov Further research has corroborated that this compound perchlorate can induce G2/M phase arrest in other cancer cell lines as well, such as human esophageal squamous cell carcinoma, by inhibiting the JAK2/STAT3 and AKT/FOXO3a pathways. jst.go.jp
G1/S Phase Arrest
In addition to G2/M arrest, this compound has demonstrated the ability to induce cell cycle arrest at the G1/S transition point in various cancer models. Studies on human gastric adenocarcinoma SGC-7901 cells revealed that this compound perchlorate treatment caused an accumulation of cells in the G1 phase and a reduction in the S phase population. researchgate.net This G1/S arrest was dose-dependent. researchgate.net Similarly, in glioma U87MG and T98G cells, this compound perchlorate treatment blocked cell cycle progression at the G1/S phase. spandidos-publications.com This effect was linked to the upregulation of the tumor suppressor protein p53 and its downstream target p21, along with the downregulation of Cdc25A, Cdc2, and phosphorylated Cdc2. spandidos-publications.com In human lung squamous carcinoma SK-MES-1 cells, this compound perchlorate was also found to induce G1/G0 phase arrest. jst.go.jpbiocrick.com
This compound's Impact on Fibroblast Proliferation in Cancer Contexts
The effect of this compound on fibroblast proliferation appears to be concentration-dependent. Research has shown that this compound perchlorate can promote the proliferation of NIH/3T3 fibroblasts at lower concentrations (0.625-10 μg/mL), while inhibiting their proliferation at higher concentrations (>20 μg/mL). medchemexpress.com In the context of wound healing, which involves fibroblast activity, this compound has been reported to enhance the proliferation of fibroblasts and collagen formation. mdpi.com Specifically, this compound perchlorate was found to promote NIH-3T3 fibroblast cell proliferation in vitro. nih.gov This suggests a complex role for this compound in regulating fibroblast activity, which could have implications for its use in cancer therapy, where the tumor microenvironment and the activity of cancer-associated fibroblasts are crucial.
This compound-Sensitized Ferroptosis in Colorectal Cancer
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. mdpi.comfrontiersin.org Emerging research indicates that inducing ferroptosis could be a promising therapeutic strategy for colorectal cancer (CRC), especially for drug-resistant tumors. mdpi.comnih.gov While direct studies on this compound-sensitized ferroptosis in colorectal cancer are limited, the known mechanisms of ferroptosis in CRC provide a basis for potential investigation. Key regulators of ferroptosis in CRC include the inhibition of system Xc- and the disruption of glutathione (B108866) peroxidase 4 (GPX4) balance. nih.gov Furthermore, the p53 pathway can mediate ferroptosis by inhibiting the expression of SLC7A11, a component of system Xc-. nih.gov Given that this compound can upregulate p53, this suggests a potential, yet-to-be-explored, mechanism by which it could sensitize CRC cells to ferroptosis. medchemexpress.com Recent studies have shown that targeting the LGR4-Wnt signaling pathway can sensitize drug-resistant colorectal cancer cells to ferroptosis by downregulating SLC7A11. nih.gov
Research on Anti-inflammatory Mechanisms of this compound
Regulation of Inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, COX-2)
This compound has demonstrated significant anti-inflammatory properties through the regulation of key inflammatory cytokines. Studies have shown that this compound can down-regulate the expression of major pro-inflammatory biomarkers such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Cyclooxygenase-2 (COX-2). nih.govsemanticscholar.org In the context of diabetic wound healing, this compound perchlorate treatment was found to significantly lower the mRNA expression of inflammatory factors, including IL-1β and TNF-α. nih.gov The expression of COX-2, which is also a downstream target of inflammatory pathways, is similarly modulated. nih.gov The overexpression of these cytokines is associated with chronic inflammation, which can contribute to various diseases, including cancer. semanticscholar.orgbrieflands.com For instance, TNF-α can promote the production of COX-2 in fibroblasts associated with colon cancer. brieflands.com IL-1β is also known to up-regulate pro-inflammatory cytokines like COX-2. europeanreview.org By inhibiting the expression of these potent inflammatory mediators, this compound exerts its anti-inflammatory effects.
Modulation of Toll-like Receptor 4 (TLR4) Pathway
The anti-inflammatory effects of this compound are, in part, mediated through the modulation of the Toll-like Receptor 4 (TLR4) signaling pathway. nih.gov TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of downstream inflammatory signaling. nih.gov Research has shown that in diabetic rats with skin wounds, this compound perchlorate treatment alleviated the increase in TLR4 pathway components caused by diabetes. nih.gov The TLR4 pathway is known to regulate the expression of inflammatory cytokines such as IL-1β, TNF-α, and COX-2. nih.gov By modulating the TLR4 pathway, this compound can effectively suppress the downstream cascade of inflammatory responses. medchemexpress.comnih.gov This modulation involves key adaptor proteins such as MyD88, TRAF6, and IRAK1, whose expressions were shown to be elevated in diabetic conditions and subsequently reduced by this compound treatment. nih.gov
Research on Wound Healing and Angiogenesis Mechanisms of this compound
This compound, often in its stable perchlorate salt form (this compound Perchlorate, DP), has been extensively studied for its role in promoting wound healing. Its mechanisms involve several key cellular and molecular processes that are crucial for tissue repair and regeneration. e-century.usmdpi.com
Fibroblasts play a critical role in the proliferative phase of wound healing by synthesizing the extracellular matrix. This compound perchlorate (DP) has been shown to effectively promote the proliferation of fibroblasts. nih.govnih.gov In vitro studies using NIH/3T3 fibroblasts demonstrated that DP can stimulate cell proliferation in a time-dependent manner. researchgate.net
The mechanism underlying this proliferative effect involves the activation of key signaling pathways. Research indicates that DP-induced fibroblast proliferation is associated with an increase in the phosphorylation of the extracellular signal-regulated kinase (ERK). nih.gov Further investigation revealed that if the ERK pathway is blocked using siRNA, the proliferative effect of DP on fibroblasts is nullified. nih.gov Other studies suggest a broader mechanism involving the activation of the epidermal growth factor receptor (EGFR) and its downstream pathways, including ERK/CREB and PI3K/AKT/mTOR, which are all central to cell growth and proliferation. researchgate.netfrontiersin.org
| Cell Line | Key Findings | Signaling Pathway Implicated | Reference |
| NIH/3T3 Fibroblasts | DP significantly induced fibroblast proliferation. | Phosphorylated-ERK | nih.gov |
| Fibroblasts | DP stimulates proliferation via activation of EGFR. | EGFR, ERK/CREB, PI3K/AKT/mTOR | researchgate.netfrontiersin.org |
| Primary Fibroblasts | DP promotes proliferation and collagen formation. | Not specified in this context. | mdpi.com |
Collagen is the primary structural protein in the extracellular matrix and is essential for providing strength and integrity to healing tissue. Studies have consistently shown that this compound perchlorate enhances the formation and deposition of collagen during wound repair. nih.govnih.gov Histological analyses, such as Masson's trichrome staining, have confirmed a significantly higher density of collagen content in wounds treated with DP compared to control groups. nih.govnih.gov
The compound is noted to promote the early formation of mature type I collagen, which is crucial for improving the quality of wound healing. mdpi.com This effect is particularly important in compromised healing situations, such as in diabetic wounds, where DP has been shown to accelerate collagen deposition and fill the wound area, contributing to faster and more effective tissue repair. nih.govmedchemexpress.comresearchgate.net
Re-epithelialization, the process where keratinocytes migrate and proliferate to cover the wound surface, is a critical step for successful wound closure. This compound has been found to stimulate this process. nih.gov Animal studies have demonstrated that topical application of DP ointment leads to more rapid regeneration and epithelization of wounds compared to untreated controls. nih.gov
The mechanism is linked to the increased expression of growth factors, such as Epidermal Growth Factor (EGF), which is a potent mitogen for epithelial cells. mdpi.comnih.gov Furthermore, research on human HaCaT keratinocytes has shown that this compound perchlorate promotes cell migration, a key behavior for covering the wound bed, through signaling pathways including β-catenin, ERK/p38, and AKT. ingentaconnect.comresearchgate.netweebly.com
Angiogenesis, the formation of new blood vessels from pre-existing ones, is vital for wound healing as it supplies necessary oxygen and nutrients to the repair site. spandidos-publications.comopenaccessjournals.com this compound perchlorate exhibits significant pro-angiogenic properties. spandidos-publications.comnih.gov Studies on Human Umbilical Vein Endothelial Cells (HUVECs) have shown that this compound increases their proliferation, migration, and ability to form tube-like structures, which are all fundamental stages of angiogenesis. spandidos-publications.comspandidos-publications.com
The primary mechanism for this effect is the activation of the Ras/Mitogen-Activated Protein Kinase (MAPK) signaling pathway. spandidos-publications.comspandidos-publications.com this compound treatment upregulates the expression of key components of this pathway, including Ras, MAPK, and Vascular Endothelial Growth Factor (VEGF). spandidos-publications.comspandidos-publications.comnih.gov This pro-angiogenic activity has also been confirmed in vivo using zebrafish embryos, where this compound promoted the formation of extra blood vessel sprouts. weebly.comnih.gov
| Model System | Key Findings | Signaling Pathway Implicated | Reference |
| HUVECs | Increased proliferation, migration, and tube formation. | Ras/MAPK, VEGF | spandidos-publications.comspandidos-publications.comnih.gov |
| Zebrafish Embryos | Promoted formation of extra sub-intestinal vein sprouts. | Not specified in this context. | weebly.comnih.gov |
| Diabetic Rat Wounds | Increased microvessel formation. | Not specified in this context. | nih.govmedchemexpress.com |
The efficacy of this compound perchlorate in promoting wound healing has been robustly demonstrated in various animal models. nih.govnih.gov In studies using Wistar and Sprague-Dawley rats with full-thickness skin wounds, topical application of DP ointment significantly accelerated wound closure compared to control groups. nih.govresearchgate.net This effect was observed in both normal and diabetic rat models, indicating its potential for treating chronic, hard-to-heal wounds. nih.govnih.gov
Histological and biochemical analyses of the wound tissue from these models revealed several key improvements:
Enhanced Collagen Deposition: Wounds treated with DP showed a higher density of well-organized collagen fibers. nih.govmedchemexpress.comresearchgate.net
Increased Angiogenesis: There was a notable increase in microvessel density in the granulation tissue of DP-treated animals. nih.govnih.gov
Modulation of Inflammation and Growth Factors: DP was found to regulate the expression of inflammatory cytokines, such as TNF-α and IL-1β, and to increase the expression of crucial growth factors like VEGF and EGF, which collectively support tissue growth and repair. nih.govnih.govresearchgate.net
For instance, in one study, the wound healing rate in the DP-treated group was 72.9% by day 10, compared to 63.8% in the control group. nih.gov By day 14, the DP group achieved 95.4% closure, while the control group was at 88.4%. nih.gov These findings in animal models provide strong preclinical evidence for the therapeutic potential of this compound in cutaneous wound healing. researchgate.net
Angiogenesis Promotion in Endothelial Cells
Research on Immunomodulatory Effects of this compound
This compound, a prominent bioactive compound, has been the subject of various studies to elucidate its effects on the immune system. Research has explored its potential to modulate key pathways involved in the inflammatory response and immune cell function.
The complement system is a critical component of the innate immune response, playing a vital role in defending against pathogens and clearing cellular debris. justintimemedicine.com It consists of a cascade of proteins that, when activated, lead to a series of inflammatory responses and cell lysis. researchgate.net The immunomodulatory properties of "Dragon's blood," the natural resinous source of this compound, have been investigated, with findings indicating an influence on the complement system. nih.gov
Studies on the latex of Croton lechleri, a source of Dragon's blood, have demonstrated a potent inhibitory effect on both the classical and alternative pathways of the complement system in vitro. nih.gov While Dragon's blood contains a complex mixture of compounds, including proanthocyanidins, which are suggested to be involved in this immunomodulatory activity, the specific and isolated contribution of this compound to complement system modulation requires further detailed investigation. nih.gov The intricate interplay between the complement and coagulation systems is a critical area of research, particularly in conditions like sepsis, where dysregulation of these pathways can lead to severe pathology. researchgate.net
The assembly of the inflammasome, a multiprotein complex, is a key step in the inflammatory process, leading to the activation of caspases and the release of pro-inflammatory cytokines. A critical event in the activation of the NLRP3 inflammasome is the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC).
Recent research has identified this compound as an inhibitor of the NLRP3 inflammasome. frontiersin.org Studies have shown that this compound can suppress the oligomerization of ASC in a dose-dependent manner. This inhibitory action is believed to occur upstream of the ASC oligomerization step, thereby preventing the full assembly and activation of the NLRP3 inflammasome. frontiersin.org By targeting and inhibiting CMPK2, a protein implicated in the NLRP3 pathway, this compound effectively attenuates inflammation, suggesting its potential as a therapeutic agent for NLRP3-driven diseases. frontiersin.org
| Experimental Model | Key Finding | Mechanism | Reference |
|---|---|---|---|
| LPS-primed bone marrow-derived macrophages (BMDMs) | This compound dose-dependently suppressed ATP/Nigericin-induced ASC oligomerization. | Acts upstream of ASC oligomerization, inhibiting NLRP3 inflammasome activation. | frontiersin.org |
Complement System Modulation
Research on Other Biological Activities of this compound
Beyond its immunomodulatory effects, this compound has demonstrated a range of other biological activities in preclinical studies, highlighting its potential in various therapeutic areas.
Renal fibrosis is a common pathological feature of chronic kidney disease, including diabetic nephropathy. In this context, this compound perchlorate has been shown to exert protective effects in human mesangial cells (HMCs), which play a central role in the development of renal fibrosis.
Studies have demonstrated that this compound perchlorate can inhibit the expression of connective tissue growth factor (CTGF), a key mediator of fibrosis, in HMCs stimulated with high glucose. medchemexpress.com Furthermore, this compound perchlorate has been found to suppress the high glucose-induced expression of serum and glucocorticoid-induced protein kinase 1 (SGK1) and fibronectin (FN), both of which are implicated in the pathogenesis of renal fibrosis in diabetic nephropathy. medchemexpress.cnnih.gov These findings suggest that this compound may help prevent or treat renal fibrosis by targeting these profibrotic pathways.
| Marker | Effect of High Glucose | Effect of this compound Perchlorate | Reference |
|---|---|---|---|
| Connective Tissue Growth Factor (CTGF) | Increased expression | Reduced expression | medchemexpress.com |
| Serum and Glucocorticoid-Induced Protein Kinase 1 (SGK1) | Increased expression | Reduced expression | medchemexpress.cnnih.gov |
| Fibronectin (FN) | Increased expression | Reduced expression | medchemexpress.cnnih.gov |
Osteoclasts are specialized cells responsible for bone resorption, and their excessive activity can lead to osteolytic bone diseases. This compound perchlorate has been investigated for its potential to modulate osteoclast differentiation and function.
Research has shown that this compound perchlorate can inhibit the receptor activator of nuclear factor kappa-B ligand (RANKL)-induced formation of osteoclasts from their precursor cells in a dose-dependent manner. researchgate.netmedchemexpress.cn It also disrupts the formation of the actin-rich podosome structures that are essential for the bone-resorbing function of mature osteoclasts. researchgate.netmedchemexpress.cn Mechanistically, this compound perchlorate suppresses the RANKL-activated JNK and NF-κB signaling pathways and reduces the expression and nuclear translocation of NFATc1, a master transcription factor for osteoclastogenesis. researchgate.netmedchemexpress.cn
The dysfunction and death of pancreatic beta-cells, which are responsible for producing insulin (B600854), are central to the pathogenesis of type 2 diabetes mellitus. nih.gov this compound perchlorate has emerged as a potential protective agent for these vital cells.
Studies have shown that this compound perchlorate can significantly inhibit apoptosis in pancreatic beta-cells induced by glucotoxicity (high glucose) and lipotoxicity (high fatty acids). nih.gov This protective effect is associated with the interference of endoplasmic reticulum stress and mitochondrial pathways. nih.gov Furthermore, this compound perchlorate has been found to enhance insulin secretion. nih.gov A key mechanism underlying these effects appears to be the promotion of Pancreatic and duodenal homeobox 1 (Pdx1) expression, a critical transcription factor for beta-cell function and survival. nih.gov In vivo studies in diabetic mice have corroborated these findings, showing that treatment with this compound perchlorate lowered blood glucose, increased insulin levels, and enhanced Pdx1 expression in the pancreas. nih.gov
| Condition | Effect of this compound Perchlorate | Key Mechanism | Reference |
|---|---|---|---|
| Glucotoxicity/Lipotoxicity-induced Apoptosis | Inhibition of apoptosis | Interference with ER stress and mitochondrial pathways, promotion of Pdx1 expression | nih.gov |
| Insulin Secretion | Enhancement of secretion | Promotion of Pdx1 expression | nih.gov |
| Diabetic Mice Model | Lowered blood glucose, raised insulin levels, increased islet size and number | Enhanced Pdx1 expression | nih.gov |
Antimicrobial Activities (e.g., against Candida albicans)
This compound and its derivatives have demonstrated notable antifungal properties, particularly against the opportunistic pathogen Candida albicans. Research into this compound perchlorate (DP), a synthetic analog, has elucidated its role in inhibiting not only the planktonic growth of C. albicans but also key virulence factors associated with its pathogenicity. nih.govresearchgate.net
The antifungal activity of this compound perchlorate against C. albicans has been determined to be fungistatic, with a minimum inhibitory concentration (MIC) of 64 μM. nih.gov Beyond inhibiting growth, this compound perchlorate significantly hampers the ability of C. albicans to form biofilms, a critical virulence trait that contributes to persistent infections. nih.gov The compound's activity against biofilm formation and development has been quantified using XTT assays and visualized through confocal laser scanning microscopy. nih.gov
A crucial aspect of C. albicans virulence is its morphological transition from a yeast-like form to a filamentous hyphal form, which is essential for tissue invasion. This compound perchlorate has been shown to inhibit this yeast-to-hyphal transition at concentrations as low as 16 μM in various hyphal-inducing media. nih.gov Furthermore, the compound interferes with other virulence mechanisms by inhibiting the adhesion of C. albicans and reducing the production of secreted enzymes like phospholipase. nih.gov Investigations into the mechanism suggest that the inhibitory effects on hyphal formation and biofilm viability may be linked to the cAMP signaling pathway, as experiments have shown that an external cAMP analog can partially reverse the inhibition. nih.gov
Studies using extracts from Dragon's blood resin (Daemonorops draco), a natural source of this compound, also support these findings. An n-Hexane extract of the resin, which contains this compound, exhibited antimicrobial activity against C. albicans, producing a 13.0 mm zone of inhibition in a well diffusion assay at a 15% concentration. heca-analitika.comdntb.gov.uaresearchgate.net
The following table summarizes the observed antifungal effects of this compound perchlorate on Candida albicans.
Table 1: Inhibitory Effects of this compound Perchlorate on Candida albicans
| Target Process/Virulence Factor | Observation | Effective Concentration | Citation |
|---|---|---|---|
| Planktonic Growth | Fungistatic activity | MIC of 64 μM | nih.gov |
| Morphological Transition | Inhibition of yeast-to-hyphal form | 16 μM | nih.gov |
| Adhesion | Inhibition of adherence | Not specified | nih.gov |
| Biofilm Formation | Inhibition of biofilm development | 16 μM | nih.gov |
Quorum Sensing Inhibition in Bacteria
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression. springermedizin.denih.gov This system controls a variety of processes, including biofilm formation and the production of virulence factors, making it a key target for anti-virulence therapies. nih.govfrontiersin.org this compound has been identified as an inhibitor of QS pathways, particularly in the Gram-positive bacterium Staphylococcus aureus. researchgate.netresearchgate.net
In S. aureus, this compound specifically interferes with the accessory gene regulator (Agr) system, which is a pivotal QS circuit. researchgate.netresearchgate.net The Agr system regulates the expression of numerous virulence factors, including toxins like alpha-hemolysin (B1172582) (Hla), a potent cytolysin (B1578295) that contributes significantly to the pathogenicity of S. aureus. researchgate.net By inhibiting the Agr QS system, this compound effectively reduces the production of Hla. researchgate.net This anti-virulence approach is significant because it targets the pathogen's ability to cause disease without directly killing the bacteria, which may impose less selective pressure for the development of resistance compared to traditional antibiotics. frontiersin.org
The inhibition of QS systems represents a promising strategy to disarm pathogens. frontiersin.org Molecules that interfere with QS signaling, known as quorum sensing inhibitors (QSIs), can disrupt bacterial communication and coordination. springermedizin.de This can lead to the attenuation of virulence and increased susceptibility of bacterial biofilms to conventional treatments. plos.org The action of this compound on the S. aureus Agr system places it among natural compounds with potential as QSIs in the development of novel therapeutic strategies against bacterial infections. researchgate.net
The table below outlines the research findings on the quorum sensing inhibitory activity of this compound.
Table 2: Quorum Sensing Inhibition by this compound
| Target Bacterium | Quorum Sensing System | Effect of this compound | Downstream Consequence | Citation |
|---|
Molecular Mechanisms of Action and Cellular Targets of Dracorhodin
Dracorhodin's Interaction with Cellular Signaling Pathways
PI3K/Akt Pathway Modulation
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. frontiersin.org Dysregulation of this pathway is common in various cancers. frontiersin.org this compound has been shown to inhibit the PI3K/Akt pathway in several cancer cell lines.
In human gastric adenocarcinoma SGC-7901 cells, this compound perchlorate (B79767) treatment led to the inhibition of PI3K/Akt activation. researchgate.netnih.gov This was evidenced by a decrease in the phosphorylation of Akt, a key downstream effector of PI3K. researchgate.netnih.gov The inhibition of Akt activity contributes to the pro-apoptotic effects of this compound. researchgate.netnih.gov Specifically, this compound was found to suppress the insulin-like growth factor-1 (IGF-1)-induced phosphorylation of Akt. researchgate.netchemfaces.com This inhibition of the PI3K/Akt pathway is a key mechanism behind this compound's ability to induce apoptosis in cancer cells. researchgate.netresearchgate.net
Furthermore, in human esophageal squamous cell carcinoma (ESCC) cells, this compound perchlorate was observed to decrease the phosphorylation of Akt, indicating an inhibition of the pathway's activity. nih.govspandidos-publications.com This effect was associated with the induction of apoptosis and cell cycle arrest. nih.gov The modulation of the PI3K/Akt pathway by this compound has also been implicated in its wound healing properties, where it was found to activate Akt in human keratinocytes. researchgate.netnih.govspandidos-publications.com
Table 1: Effect of this compound on PI3K/Akt Pathway Components
| Cell Line | This compound Form | Effect on Akt Phosphorylation | Downstream Consequences | Reference |
| Human Gastric Adenocarcinoma (SGC-7901) | Perchlorate | Decreased | Inhibition of anti-apoptotic proteins (Bcl-2, Bcl-XL) | researchgate.netnih.gov |
| Human Esophageal Squamous Cell Carcinoma (ECA109) | Perchlorate | Decreased | Induction of apoptosis and G2/M cell cycle arrest | nih.govspandidos-publications.com |
| Human Keratinocytes (HaCaT) | Perchlorate | Increased | Promotion of cell migration and wound healing | researchgate.netnih.govspandidos-publications.com |
NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation, immunity, cell survival, and proliferation. This compound has demonstrated inhibitory effects on this pathway.
In human gastric adenocarcinoma SGC-7901 cells, this compound perchlorate was found to inhibit the activation of NF-κB. researchgate.netnih.gov It specifically inhibited the tumor necrosis factor (TNF)-induced transcriptional activity of NF-κB. researchgate.netchemfaces.com This inhibition contributes to the pro-apoptotic effects of this compound by preventing the expression of NF-κB target genes that promote cell survival. researchgate.netnih.gov
Studies on osteoclast differentiation have also highlighted this compound's impact on the NF-κB pathway. nih.gov this compound perchlorate was shown to inhibit the degradation of IκB-α and the phosphorylation of the p65 subunit of NF-κB, which are key steps in the activation of this pathway. nih.gov This suppression of NF-κB signaling contributes to the inhibition of osteoclast formation. nih.gov
MAPK Pathways (ERK, JNK, p38) Modulation
Mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are critical in regulating a wide range of cellular processes, including proliferation, differentiation, and stress responses. researchgate.netmdpi.com this compound has been shown to modulate these pathways in various cell types.
In human melanoma A375-S2 cells, this compound perchlorate induced sustained phosphorylation of JNK and p38 MAPK. jst.go.jp The pro-apoptotic effects of this compound in these cells were partially reduced by inhibitors of JNK and p38, indicating that the activation of these pathways is involved in this compound-induced cell death. jst.go.jp Conversely, an inhibitor of MEK, an upstream activator of ERK, augmented the cell death induced by this compound. jst.go.jp
In the context of wound healing, this compound perchlorate was found to activate ERK and p38 in human HaCaT keratinocytes, which promoted cell migration. researchgate.netnih.govspandidos-publications.com In contrast, during osteoclastogenesis, this compound perchlorate inhibited the RANKL-induced phosphorylation of JNK, contributing to its inhibitory effect on osteoclast formation. nih.gov
JAK2/STAT3 Signaling Pathway Inhibition
The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is involved in cell proliferation, survival, and differentiation. spandidos-publications.com Aberrant activation of this pathway is frequently observed in various cancers.
In human esophageal squamous cell carcinoma (ESCC) cells, this compound perchlorate treatment resulted in a significant decrease in the phosphorylation of both JAK2 and STAT3. nih.govspandidos-publications.com This inhibition of the JAK2/STAT3 pathway was associated with the induction of apoptosis and G2/M phase cell cycle arrest in the cancer cells. nih.gov this compound also decreased the expression of Bcl-2, a downstream target of STAT3 that promotes cell survival. nih.gov
AKT/FOXO3a Pathway Inhibition
The Forkhead box O3a (FOXO3a) transcription factor, a downstream target of Akt, plays a role in regulating the expression of genes involved in apoptosis and cell cycle arrest. The AKT/FOXO3a signaling pathway is crucial for cell fate decisions.
In human esophageal squamous cell carcinoma (ESCC) cells, this compound perchlorate was found to inhibit the AKT/FOXO3a pathway. nih.govspandidos-publications.com Treatment with this compound decreased the phosphorylation of both AKT and FOXO3a. nih.govspandidos-publications.com This inhibition is believed to contribute to the anticancer effects of this compound by promoting the pro-apoptotic functions of FOXO3a. nih.gov
β-Catenin Signaling Activation
The β-catenin signaling pathway is essential for various developmental processes and tissue homeostasis. Its activation has been linked to cell migration and wound healing.
In human HaCaT keratinocytes, this compound perchlorate was shown to significantly increase the protein expression levels of β-catenin. researchgate.netnih.govresearchgate.net This activation of β-catenin signaling was associated with the promotion of cell migration, a critical step in the wound healing process. researchgate.netnih.gov
Table 2: Summary of this compound's Effects on Signaling Pathways
| Signaling Pathway | Effect of this compound | Cellular Context | Key Findings | Reference |
| PI3K/Akt | Inhibition/Activation | Cancer cells/Keratinocytes | Decreased phosphorylation in cancer; Increased activation in wound healing. | researchgate.netnih.govnih.govresearchgate.netnih.govspandidos-publications.com |
| NF-κB | Inhibition | Cancer cells/Osteoclasts | Suppressed transcriptional activity and p65 phosphorylation. | researchgate.netnih.govnih.gov |
| MAPK (ERK, JNK, p38) | Modulation | Cancer cells/Keratinocytes/Osteoclasts | Pathway- and cell-type-specific activation or inhibition. | researchgate.netnih.govspandidos-publications.comnih.govjst.go.jp |
| JAK2/STAT3 | Inhibition | Cancer cells | Decreased phosphorylation of JAK2 and STAT3. | nih.govspandidos-publications.com |
| AKT/FOXO3a | Inhibition | Cancer cells | Decreased phosphorylation of AKT and FOXO3a. | nih.govspandidos-publications.com |
| β-Catenin | Activation | Keratinocytes | Increased protein expression of β-catenin. | researchgate.netnih.govresearchgate.net |
Nrf2 Pathway Activation
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical signaling cascade in cellular defense against oxidative stress. nih.govresearchgate.net Under normal physiological conditions, Nrf2 is kept at low levels through its interaction with the Keap1 protein, which facilitates its degradation. mdpi.com However, in response to cellular stress, such as that induced by this compound, this complex is disrupted, leading to the stabilization and accumulation of Nrf2. mdpi.com
Once stabilized, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various target genes. mdpi.com This binding initiates the transcription of a suite of antioxidant and cytoprotective enzymes. mdpi.com Research indicates that this compound's activation of the Nrf2 pathway can mitigate ferroptosis, a form of iron-dependent cell death, by reducing reactive oxygen species (ROS) and lipid peroxidation. nih.govresearchgate.net This protective effect was significantly diminished when Nrf2 was inhibited, highlighting the pathway's importance in this compound's mechanism. nih.govresearchgate.net The activation of Nrf2 can also be triggered by other signaling pathways, such as MAPK and protein kinase C (PKC). mdpi.comfrontiersin.org
EGFR Activation and Downstream Signaling
This compound perchlorate has been found to stimulate fibroblast proliferation by activating the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways. nih.govresearchgate.net Studies have demonstrated that this compound significantly upregulates the phosphorylation of EGFR. nih.gov This activation, in turn, triggers two major downstream cascades: the ERK/CREB and the PI3K/Akt/mTOR pathways. nih.govresearchgate.net
The activation of these pathways by this compound has been shown to promote cell proliferation, a crucial process in wound healing. nih.gov The importance of EGFR activation in this process was confirmed by experiments where an EGFR inhibitor, AG1478, abolished the this compound-induced activation of these downstream proteins and subsequently suppressed cell proliferation. nih.gov This indicates that the proliferative effects of this compound in fibroblasts are mediated through the EGFR-dependent activation of the ERK/CREB and PI3K/Akt/mTOR signaling pathways. nih.gov
Ras/MAPK Signaling in Endothelial Cells
In human umbilical vein endothelial cells (HUVECs), this compound perchlorate has been observed to promote angiogenesis, a process vital for wound healing, by activating the Ras/MAPK signaling pathway. spandidos-publications.comspandidos-publications.comnih.gov This pathway is a key regulator of cellular processes including proliferation, differentiation, survival, and migration. spandidos-publications.com
Research has shown that this compound treatment leads to the upregulation of key components of this pathway, including Ras, mitogen-activated protein kinase (MAPK), and vascular endothelial growth factor (VEGF). spandidos-publications.comspandidos-publications.comnih.gov The activation of Ras and MAPK signaling by this compound was observed in HUVECs, particularly under high-glucose conditions, which are often associated with impaired angiogenesis in conditions like diabetes. spandidos-publications.comspandidos-publications.com The study suggests that the pro-angiogenic effects of this compound are fundamentally linked to its ability to induce VEGF expression and activate the Ras/MAPK signaling cascade in endothelial cells. spandidos-publications.comspandidos-publications.com
This compound's Regulation of Gene and Protein Expression
This compound significantly influences the expression of genes and proteins that are central to the regulation of apoptosis, or programmed cell death. Its activity generally involves promoting the expression of proteins that induce apoptosis while suppressing those that inhibit it.
Upregulation of Pro-apoptotic Proteins (p53, p21, Bax)
This compound treatment has been consistently shown to upregulate the expression of several key pro-apoptotic proteins. Notably, the tumor suppressor protein p53 and its downstream target p21 are significantly increased in various cancer cell lines following exposure to this compound perchlorate. spandidos-publications.comjst.go.jpnih.govnih.govresearchgate.net The accumulation of p53 can, in turn, activate other pro-apoptotic proteins like Bax. spandidos-publications.comnih.govresearchgate.net Studies have demonstrated that this compound leads to an increased expression of Bax, which plays a crucial role in the mitochondrial pathway of apoptosis. spandidos-publications.comjst.go.jpnih.govnih.govresearchgate.net
| Pro-Apoptotic Protein | Effect of this compound | Affected Cell Lines | References |
| p53 | Upregulation | Glioma (U87MG, T98G), Melanoma (A375-S2), Gastric Cancer (SGC-7901) | spandidos-publications.comjst.go.jpnih.govnih.govresearchgate.net |
| p21 | Upregulation | Glioma (U87MG, T98G), Melanoma (A375-S2), Gastric Cancer (SGC-7901) | spandidos-publications.comjst.go.jpnih.govnih.govresearchgate.net |
| Bax | Upregulation | Glioma (U87MG), Melanoma (A375-S2), Gastric Cancer (SGC-7901) | spandidos-publications.comjst.go.jpnih.govnih.govresearchgate.net |
Downregulation of Anti-apoptotic Proteins (Bcl-2, Bcl-X_L, Survivin)
In concert with upregulating pro-apoptotic factors, this compound also downregulates the expression of several anti-apoptotic proteins. The Bcl-2 family of proteins, including Bcl-2 and Bcl-xL, are key inhibitors of apoptosis. Research has shown that this compound perchlorate treatment leads to a decrease in the expression of both Bcl-2 and Bcl-xL in various cancer cells. spandidos-publications.comnih.govresearchgate.netbanglajol.infobanglajol.info This downregulation shifts the cellular balance towards apoptosis. jst.go.jp
Furthermore, this compound has been found to reduce the levels of survivin, another protein that inhibits apoptosis and is often overexpressed in cancer cells. banglajol.infobanglajol.info The reduction of these anti-apoptotic proteins is a critical component of this compound's mechanism for inducing programmed cell death. banglajol.infobanglajol.infodoaj.org
| Anti-Apoptotic Protein | Effect of this compound | Affected Cell Lines | References |
| Bcl-2 | Downregulation | Glioma (U87MG), Bladder Cancer (T24), Gastric Cancer (SGC-7901) | spandidos-publications.comnih.govresearchgate.netbanglajol.infobanglajol.info |
| Bcl-xL | Downregulation | Bladder Cancer (T24), Gastric Cancer (SGC-7901) | nih.govresearchgate.netbanglajol.infobanglajol.info |
| Survivin | Downregulation | Bladder Cancer (T24) | banglajol.infobanglajol.info |
Caspase Activation (Caspase-1, -3, -7, -8, -9, -10)
The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. This compound has been demonstrated to be a potent activator of multiple caspases, thereby executing the apoptotic program. Studies have reported the activation of initiator caspases, such as caspase-8, caspase-9, and caspase-10, as well as executioner caspases, including caspase-3 and caspase-7, in response to this compound treatment. spandidos-publications.comjst.go.jpnih.govbanglajol.inforesearchgate.netmedsci.org
The activation of caspase-9 is often linked to the mitochondrial (intrinsic) pathway of apoptosis, which is initiated by the release of cytochrome c from the mitochondria. spandidos-publications.commedsci.org this compound has been shown to induce this release and subsequently activate caspase-9. spandidos-publications.commedsci.org Caspase-8 activation, on the other hand, is typically associated with the death receptor (extrinsic) pathway. jst.go.jpnih.gov The activation of these initiator caspases leads to a cascade that culminates in the activation of executioner caspases like caspase-3, which then cleave various cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis. spandidos-publications.comnih.govbanglajol.inforesearchgate.net this compound has also been found to increase the activity of caspase-1. researchgate.net
| Caspase | Effect of this compound | Affected Cell Lines | References |
| Caspase-1 | Activation | HeLa | researchgate.net |
| Caspase-3 | Activation | Glioma (U87MG, T98G), Melanoma (A375-S2), Bladder Cancer (T24), Gastric Cancer (SGC-7901), HeLa | spandidos-publications.comjst.go.jpnih.govnih.govresearchgate.netbanglajol.inforesearchgate.net |
| Caspase-7 | Activation | Glioma (U87MG, T98G) | spandidos-publications.com |
| Caspase-8 | Activation | Melanoma (A375-S2), HeLa | jst.go.jpnih.govresearchgate.net |
| Caspase-9 | Activation | Glioma (U87MG, T98G), Melanoma (A375-S2), Breast Cancer (MCF-7), HeLa | spandidos-publications.comjst.go.jpnih.govresearchgate.netmedsci.org |
| Caspase-10 | Activation | Melanoma (A375-S2) | jst.go.jpnih.gov |
Poly (ADP-ribose) Polymerase (PARP) Degradation
Poly (ADP-ribose) polymerase (PARP) is a family of proteins crucial for various cellular processes, most notably DNA repair and programmed cell death (apoptosis). ms-editions.cl The primary member, PARP-1, acts as a DNA damage sensor. Upon detecting a single-strand break in DNA, PARP-1 binds to the damaged site and synthesizes a polymer of ADP-ribose (PAR) chains on itself and other nuclear proteins. ms-editions.cldovepress.com This process, known as PARylation, creates a signal that recruits other DNA repair enzymes, such as DNA ligase III and DNA polymerase beta, to the site of damage to mend the break. ms-editions.clnih.gov
However, excessive DNA damage can lead to PARP overactivation. This can deplete the cell's supply of NAD+ (the substrate for PAR synthesis) and ATP, leading to cell death through necrosis. ms-editions.cl Alternatively, PARP can facilitate apoptosis; during this process, caspases (a family of protease enzymes) cleave and inactivate PARP, preventing it from initiating DNA repair and ensuring the orderly dismantling of the cell. ms-editions.cl
Research has shown that this compound can induce the degradation of PARP. In studies involving human leukemia (HL-60) cells, treatment with this compound perchlorate led to the activation of caspase-3 and caspase-8, which was followed by the subsequent degradation of PARP. x-mol.net This finding suggests that this compound's ability to induce apoptosis in certain cancer cells is mediated, at least in part, by its capacity to trigger the caspase-dependent cleavage and inactivation of PARP.
Growth Factor Expression (EGF, VEGF) Modulation
This compound has been shown to modulate the expression of key growth factors involved in angiogenesis (the formation of new blood vessels) and tissue regeneration, specifically Epidermal Growth Factor (EGF) and Vascular Endothelial Growth Factor (VEGF).
VEGF is a critical signaling protein that stimulates the proliferation and migration of vascular endothelial cells, which is essential for creating new blood vessels during development and wound healing. researcher.lifechemfaces.com EGF plays a vital role in promoting the growth and migration of keratinocytes, facilitating the re-epithelialization of wounds. frontiersin.orgnih.gov
Multiple studies demonstrate that this compound enhances the expression of both growth factors. In rat models of cutaneous wound healing, topical application of this compound perchlorate (DP) was found to significantly facilitate the expression of both EGF and VEGF proteins in the wound tissue. frontiersin.org This upregulation correlates with accelerated wound closure, increased collagen deposition, and enhanced microvessel formation. frontiersin.orgresearcher.life
In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) further detail this mechanism. This compound perchlorate was observed to increase the secretion of VEGF from HUVECs, even in high-glucose environments that typically impair angiogenesis. researcher.liferesearchgate.net This effect is linked to the upregulation of the Ras/MAPK signaling pathway, a key cascade controlling cell proliferation and migration. researcher.lifechemfaces.com
| Research Finding | Model System | Effect of this compound | Associated Pathway/Outcome | Citation |
| Increased Protein Expression | Wistar Rat Cutaneous Wound Model | Facilitated expression of EGF and VEGF proteins. | Promoted wound closure and collagen deposition. | frontiersin.org |
| Upregulated Protein Expression | Diabetic Rat Skin Wound Model | Increased expression of EGF and VEGF proteins. | Promoted angiogenesis and regulated inflammation. | researcher.life |
| Enhanced VEGF Secretion | Human Umbilical Vein Endothelial Cells (HUVECs) | Upregulated VEGF expression and secretion. | Activation of Ras/MAPK signaling pathway. | researcher.liferesearchgate.net |
eNOS Expression Enhancement
Endothelial nitric oxide synthase (eNOS) is an enzyme primarily responsible for producing nitric oxide (NO) in blood vessels. nih.govstring-db.org NO is a crucial signaling molecule that regulates vascular tone (vasodilation), inhibits platelet aggregation, and prevents inflammation, making it a key protector of vascular health. nih.govmdpi.com Under certain pathological conditions, such as those associated with cardiovascular risk factors, eNOS can become "uncoupled," producing superoxide (B77818) radicals instead of NO, which contributes to oxidative stress and endothelial dysfunction. nih.govmdpi.com
Studies have demonstrated that this compound can enhance the expression of functional eNOS. In a study on skin wound healing in diabetic rats, a condition often associated with reduced NO bioavailability, treatment with this compound perchlorate (DP) was shown to increase eNOS protein expression. researcher.life This enhancement led to a higher content of NO in the wound tissue during the later stages of healing, improving the low NO utilization rate caused by diabetes and promoting wound repair. researcher.life The ability of this compound to upregulate eNOS expression suggests a mechanism for improving endothelial function and promoting tissue regeneration, particularly in contexts of impaired vascular health. researcher.lifenih.gov
NFATc1 Expression Reduction
Nuclear factor of activated T-cells c1 (NFATc1) is a master transcription factor that is essential for osteoclastogenesis—the differentiation and formation of osteoclasts. Osteoclasts are cells responsible for bone resorption, and their excessive activity can lead to osteolytic diseases like osteoporosis. The activation of NFATc1 is triggered by the RANKL signaling pathway, which stimulates downstream cascades including NF-κB and MAPKs, leading to NFATc1's expression and translocation into the nucleus where it activates osteoclast-specific genes.
This compound perchlorate (D.P) has been identified as an inhibitor of this process. Research shows that D.P effectively suppresses RANKL-induced osteoclast formation and function in vitro. The primary mechanism for this effect is the reduction of NFATc1 expression. D.P achieves this by impeding the activation of key upstream signaling pathways, including the JNK (a MAPK) and NF-κB pathways. By suppressing these signals, this compound prevents the expression and subsequent nuclear translocation of NFATc1. This leads to the disruption of actin-rich podosome structures necessary for osteoclast function and inhibits the expression of genes specific to osteoclasts.
| Research Finding | Model System | Effect of this compound Perchlorate (D.P) | Molecular Mechanism | Citation |
| Inhibition of Osteoclastogenesis | In vitro bone marrow macrophage (BMM) differentiation | Inhibited RANKL-induced osteoclast formation and bone resorption. | Suppressed JNK and NF-κB pathways, leading to reduced NFATc1 expression and nuclear translocation. | |
| Disruption of Cell Structure | Mature Osteoclasts | Disrupted the formation of intact actin-rich podosome structures. | Consequence of NFATc1 inhibition. | |
| Reduced Gene Expression | BMMs | Inhibited osteoclast-specific gene and protein expression. | Result of reduced NFATc1 transcriptional activity. |
Pdx1 Expression Up-regulation
Pancreatic and duodenal homeobox 1 (Pdx1) is a transcription factor that plays a critical role in the development of the pancreas and the function of pancreatic β-cells. In mature β-cells, Pdx1 is essential for regulating the transcription of the insulin (B600854) gene and other genes involved in glucose sensing and insulin secretion. Dysfunction or decreased expression of Pdx1 is linked to β-cell failure and the pathogenesis of type 2 diabetes.
This compound perchlorate (DP) has been identified as an effective promoter of Pdx1 expression. Using a Pdx1 promoter-dependent luciferase system, researchers found that DP significantly increases Pdx1 expression at both the mRNA and protein levels in pancreatic β-cell lines (INS-1). This effect was shown to be mediated through the activation of the Erk1/2 and Akt signaling pathways. Further studies demonstrated that by promoting Pdx1 expression, DP could protect pancreatic β-cells from apoptosis induced by glucotoxicity (high glucose) and lipotoxicity (high fatty acids). Inhibition of the Erk1/2 pathway was found to abolish the protective, Pdx1-promoting effects of DP.
| Research Finding | Model System | Effect of this compound Perchlorate (DP) | Associated Pathway | Citation |
| Increased Pdx1 Promoter Activity | HEK-293T cells with Pdx1-promoter reporter | Increased luciferase activity, indicating enhanced promoter function. | --- | |
| Upregulation of Pdx1 mRNA and Protein | INS-1 pancreatic β-cells | Increased Pdx1 mRNA and protein levels. | Mediated by Erk and Akt signaling pathways. | |
| Protection against Cell Death | INS-1 cells under glucotoxic/lipotoxic stress | Inhibited β-cell apoptosis and enhanced insulin secretion. | Enhanced Pdx1 expression via Erk1/2 activation. |
CMPK2 Inhibition
Cytidine/uridine monophosphate kinase 2 (CMPK2) is a novel nucleoside monophosphate kinase located in the mitochondria. It is involved in the salvage pathway for mitochondrial DNA synthesis and has been identified as a key player in the inflammatory response, particularly in the context of sepsis. CMPK2 is implicated in the activation of the NLRP3 inflammasome, a protein complex that triggers the release of pro-inflammatory cytokines.
This compound has been identified as a direct inhibitor of CMPK2. Through an affinity mass spectrometry strategy, this compound was discovered to be a small-molecule ligand for CMPK2. Subsequent quantitative lysine (B10760008) reactivity profiling revealed that lysine 265 (K265) on the CMPK2 protein acts as a critical "hotspot" for the inhibitory action of this compound. By inhibiting CMPK2, this compound exerts powerful anti-inflammatory effects by regulating the NLRP3 inflammasome via the lipopolysaccharide (LPS)-induced CMPK2 pathway. In mouse models of sepsis, this compound significantly attenuated the condition, an effect that was diminished in mice with a specific deletion of the Cmpk2 gene, confirming CMPK2 as a direct target.
| Research Finding | Method | Effect of this compound (DP) | Molecular Target/Pathway | Citation |
| Identification as Inhibitor | Affinity MS, ADP-GLO assay | Identified as a CMPK2 inhibitor. | Directly targets CMPK2. | |
| Mechanism of Inhibition | Mass spectrometry-based quantitative lysine reactivity profiling | Binds to and inhibits CMPK2, with K265 identified as a key interaction site. | --- | |
| Anti-inflammatory Action | In vitro and in vivo (mouse sepsis model) | Attenuates inflammation and sepsis. | Regulates the NLRP3 inflammasome via the LPS-induced CMPK2 pathway. |
Heme Oxygenase-1 (HO-1) Upregulation
Heme Oxygenase-1 (HO-1), encoded by the HMOX1 gene, is a crucial stress-inducible enzyme with potent antioxidant and anti-inflammatory properties. It is the rate-limiting enzyme in the degradation of heme into carbon monoxide, free iron, and biliverdin (B22007) (which is then converted to the antioxidant bilirubin). The expression of HO-1 is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of genes like HMOX1, and initiates their transcription. ms-editions.clresearcher.life
This compound has been shown to activate this protective Nrf2/HO-1 pathway. In a study on diabetic foot ulcers, a condition characterized by high levels of inflammation and oxidative stress, this compound perchlorate (DP) was found to accelerate wound healing. Network pharmacology and molecular docking analyses identified the Nrf2-mediated ferroptosis pathway as a key mechanism. Subsequent in vitro experiments confirmed that DP's therapeutic effects were attributed to the activation of the Nrf2 pathway, which includes the upregulation of its target gene, HMOX1. researcher.life The protective effects of this compound were significantly diminished when an Nrf2 inhibitor was used, confirming the essential role of this pathway in its mechanism of action. Therefore, this compound does not appear to bind directly to HO-1, but rather upregulates its expression by activating the Nrf2 signaling cascade.
| Research Finding | Model System | Effect of this compound (DP) | Molecular Pathway | Citation |
| Accelerated Wound Healing | Diabetic Foot Ulcer (DFU) Rat Model | Promoted collagen synthesis, angiogenesis; reduced inflammation and ROS. | Identified Nrf2-mediated pathway as key mechanism. | |
| Enhanced Cell Viability and Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Improved cell viability, decreased ROS and lipid peroxidation. | Mediated by activation of the Nrf2/HO-1 pathway. | |
| Sensitization to Ferroptosis | Colorectal Cancer Cells | Sensitizes cancer cells to ferroptosis. | Mediated by activating HMOX1. | researcher.life |
Inhibition of SGK1 and Fibronectin (FN) Expression
This compound perchlorate has been identified as an inhibitor of serum and glucocorticoid-induced protein kinase 1 (SGK1) and fibronectin (FN) expression. chemfaces.comtargetmol.comtargetmol.combiorbyt.com Research indicates that in human mesangial cells exposed to high glucose conditions, which typically increase the mRNA and protein levels of both SGK1 and FN, this compound perchlorate can counteract this effect. chemfaces.comnih.gov The addition of this compound perchlorate at concentrations of 7.5 µM and 15 µM for 24 hours markedly reduced the expression of both SGK1 and FN at both the mRNA and protein levels. nih.gov This inhibitory action on SGK1 and FN suggests a potential mechanism for addressing the pathogenesis of diabetic nephropathy, where the upregulation of these molecules contributes to renal fibrosis. chemfaces.comnih.govscispace.com
SGK1, a kinase with a structure similar to Akt, is a downstream effector in signaling pathways activated by insulin and mineralocorticoid receptors. jci.org These pathways are often upregulated in metabolic disorders. jci.org By inhibiting SGK1, this compound may interrupt signaling cascades that lead to pathological changes, such as the excessive deposition of extracellular matrix proteins like fibronectin. scispace.comjci.org
Table 1: Effect of this compound Perchlorate on SGK1 and FN Expression in High Glucose-Treated Human Mesangial Cells
| Treatment Group | This compound Perchlorate Concentration | Outcome on SGK1 and FN Expression (mRNA and Protein) | Reference |
|---|---|---|---|
| High Glucose (HG) | - | Increased | nih.gov |
| HG + Low DP | 7.5 µM | Evidently Reduced | nih.gov |
This compound's Influence on Mitochondrial Dynamics and Programmed Cell Death
This compound demonstrates a profound impact on mitochondria, the central organelles in the execution of programmed cell death. Its actions converge on the mitochondrial pathway of apoptosis, initiating a cascade of events that lead to cell demise.
Dissipation of Mitochondrial Membrane Potential
A critical event in this compound-induced apoptosis is the dissipation of the mitochondrial membrane potential (MMP). banglajol.infomedsci.orgspandidos-publications.comnih.govspandidos-publications.comdoaj.org This has been observed across various cancer cell lines, including bladder cancer T24 cells, breast cancer MCF-7 cells, glioma U87MG and T98G cells, and lung squamous carcinoma SK-MES-1 cells. banglajol.infomedsci.orgspandidos-publications.comnih.gov
In human bladder cancer T24 cells, treatment with 100 µM of this compound perchlorate led to a time-dependent decrease in the mitochondrial membrane potential. banglajol.info Similarly, in glioma cells, this compound treatment resulted in a dose-dependent loss of MMP. spandidos-publications.comspandidos-publications.com Studies on SK-MES-1 lung cancer cells also showed a significant decrease in MMP from 96.38% in control cells to 73.71% and 58.10% in cells treated with 40 µM and 80 µM of this compound perchlorate, respectively. nih.gov This disruption of the MMP is a key indicator of mitochondrial dysfunction and a prelude to the release of pro-apoptotic factors. banglajol.infonih.gov The loss of MMP is often regulated by the Bcl-2 family of proteins, with this compound shown to upregulate pro-apoptotic members like Bax and downregulate anti-apoptotic members like Bcl-2. medsci.orgspandidos-publications.comnih.gov
Table 2: Effect of this compound Perchlorate on Mitochondrial Membrane Potential (MMP)
| Cell Line | Concentration | Duration | Result | Reference |
|---|---|---|---|---|
| T24 (Bladder Cancer) | 100 µM | 12, 24, 48 hours | Significant dissipation of MMP | banglajol.info |
| U87MG and T98G (Glioma) | 40 µM, 80 µM | 48 hours | Dose-dependent loss of MMP | spandidos-publications.comspandidos-publications.com |
| SK-MES-1 (Lung Cancer) | 40 µM, 80 µM | Not Specified | Significant decrease in MMP | nih.gov |
Cytochrome c Release
Following the dissipation of the mitochondrial membrane potential, the integrity of the outer mitochondrial membrane is compromised, leading to the release of cytochrome c from the intermembrane space into the cytosol. banglajol.infomedsci.orgspandidos-publications.comspandidos-publications.comembopress.org This event is a critical step in the activation of the intrinsic apoptotic pathway. medsci.orgembopress.org
In glioma cells (U87MG and T98G), treatment with this compound perchlorate at concentrations of 40 and 80 µM for 48 hours resulted in an enhanced expression of cytosolic cytochrome c, confirming its release from the mitochondria. spandidos-publications.comspandidos-publications.com Similarly, in human breast cancer MCF-7 cells, this compound treatment prompted the release of cytochrome c into the cytoplasm after 12 hours. medsci.org The released cytochrome c then participates in the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9, thereby triggering the downstream executioner caspases and culminating in apoptosis. medsci.org
Ferroptosis Modulation
Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. openaccessjournals.comnih.govdojindo.com The regulation of ferroptosis involves a complex interplay of metabolic pathways, including iron metabolism, amino acid metabolism, and lipid metabolism. nih.govnih.govnih.gov Key regulatory proteins include Glutathione (B108866) Peroxidase 4 (GPX4), which detoxifies lipid peroxides, and Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of antioxidant responses. openaccessjournals.comnih.gov
While direct studies on this compound's modulation of ferroptosis are emerging, its known effects on related pathways suggest a potential role. For instance, the p53 tumor suppressor protein, which can be upregulated by this compound, has a dual role in regulating ferroptosis. spandidos-publications.comopenaccessjournals.comcapes.gov.br It can promote ferroptosis by suppressing the expression of SLC7A11, a component of the cystine/glutamate (B1630785) antiporter system Xc-, which is crucial for the synthesis of the antioxidant glutathione (GSH). openaccessjournals.com Conversely, p53 can also inhibit ferroptosis by inducing the expression of CDKN1A/p21. openaccessjournals.comfrontiersin.org
Furthermore, the process of ferritinophagy, where the iron storage protein ferritin is degraded by autophagy to release iron, is critical for the execution of ferroptosis and is facilitated by the nuclear receptor coactivator 4 (NCOA4). nih.govnih.govmdpi.com Given that this compound influences various cellular processes including autophagy and protein expression, its potential to modulate the key regulators of ferroptosis like GPX4, NRF2, and proteins involved in iron metabolism warrants further investigation.
Table 3: Key Regulators of Ferroptosis
| Regulator | Function in Ferroptosis | Potential Link to this compound's Action |
|---|---|---|
| GPX4 | Inhibits ferroptosis by reducing lipid hydroperoxides. openaccessjournals.comdojindo.com | Indirect modulation through pathways affecting GSH levels or oxidative stress. |
| p53 | Dual role: can promote ferroptosis by inhibiting SLC7A11 or inhibit it by inducing p21. openaccessjournals.comfrontiersin.org | This compound can upregulate p53 expression. spandidos-publications.comcapes.gov.br |
| NRF2 | Key regulator of antioxidant response, generally inhibits ferroptosis. nih.govfrontiersin.org | Crosstalk with pathways affected by this compound is plausible. |
| NCOA4 | Promotes ferroptosis by facilitating ferritinophagy and increasing labile iron pool. nih.govnih.govmdpi.com | Potential for indirect regulation through this compound's effects on autophagy. |
Computational and Systems Biology Approaches in Dracorhodin Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as dracorhodin, interacts with a protein target at the molecular level.
Molecular docking simulations have been employed to predict the interactions between this compound and a variety of protein targets implicated in different biological processes.
AgrA: In studies targeting the bacterial quorum-sensing system, this compound has been identified as a potent inhibitor of the AgrA protein. rasayanjournal.co.in Docking analyses revealed specific interactions, such as a hydrogen bond forming between the carbonyl group of this compound and the amino group of Serine-187 in the AgrA protein of S. pyogenes. rasayanjournal.co.in In another model with the AgrA protein of L. monocytogenes, a hydrogen bond was predicted between this compound's carbonyl oxygen and the Arg-198 residue. rasayanjournal.co.in Furthermore, a π-π T-shaped interaction was observed with Histidine-200 in one of the complexes. rasayanjournal.co.in
PAH, GSTM1, DHFR, CAT: In research exploring the mechanisms of this compound Perchlorate (B79767) (DP) in the context of diabetic foot ulcers, molecular docking was used to validate key targets identified through network pharmacology. nih.govnih.gov These targets included Phenylalanine Hydroxylase (PAH), Glutathione (B108866) S-transferase Mu 1 (GSTM1), Dihydrofolate Reductase (DHFR), and Catalase (CAT). nih.govnih.gov The results of these docking studies indicated that this compound perchlorate could bind well with these hub targets. nih.govnih.gov
HO-1: As part of investigations into this compound's role in ferroptosis and wound healing, Heme Oxygenase-1 (HO-1) was identified as a target. researchgate.net Molecular docking analyses confirmed that this compound could effectively bind to HO-1, which is a key component of the Nrf2-mediated ferroptosis pathway. researchgate.netlsmu.lt
Beyond identifying interaction sites, molecular docking quantifies the binding affinity, typically as binding energy, and determines the most stable three-dimensional arrangement (conformation) of the ligand within the protein's binding pocket. numberanalytics.comevotec.com Lower binding energy values suggest a stronger and more stable interaction. mdpi.com
This compound has demonstrated promising binding affinities for several targets. For instance, its interaction with the AgrA protein from various bacterial strains showed strong binding energies, such as -9.38 kcal/mol with the S. aureus protein and -9.88 kcal/mol with the S. pyogenes protein. rasayanjournal.co.in The stability of these docked complexes is often further confirmed by normal mode analysis. rasayanjournal.co.inresearchgate.net In studies with hub targets like PAH, GSTM1, DHFR, and CAT, the successful docking and favorable binding poses confirmed a stable and effective combination between this compound and these proteins. nih.govnih.gov This analysis is crucial for rational drug design, as the conformation and affinity dictate the compound's potential to modulate the protein's function. numberanalytics.com
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|---|
| AgrA (S. aureus) | 4G4K | -9.38 | Not Specified | rasayanjournal.co.in |
| AgrA (S. pyogenes) | Homology Model | -9.88 | Ser187, His200 | rasayanjournal.co.in |
| AgrA (C. trachomatis) | Homology Model | -9.79 | Not Specified | rasayanjournal.co.in |
| AgrA (L. monocytogenes) | Homology Model | -9.87 | Arg198 | rasayanjournal.co.in |
| Phenylalanine Hydroxylase (PAH) | 3PAH | Confirmed Good Binding | Not Specified | nih.govnih.gov |
| Glutathione S-transferase M1 (GSTM1) | 1XW5 | Confirmed Good Binding | Not Specified | nih.gov |
| Dihydrofolate Reductase (DHFR) | 4M6J | Confirmed Good Binding | Not Specified | nih.govnih.gov |
| Catalase (CAT) | 1dgb | Confirmed Good Binding | Not Specified | nih.govnih.gov |
| Heme Oxygenase-1 (HO-1) | Not Specified | Confirmed Binding | Not Specified | researchgate.netlsmu.lt |
Prediction of Ligand-Protein Interactions (e.g., AgrA, PAH, GSTM1, DHFR, CAT, HO-1)
Network Pharmacology Analysis
Network pharmacology is a systems biology-based approach that analyzes the relationships between drugs, targets, and diseases within the context of biological networks. frontiersin.org It helps to understand the multi-target, multi-pathway nature of chemical compounds like this compound.
Network pharmacology has been instrumental in predicting the therapeutic targets and signaling pathways through which this compound exerts its effects. In a study on diabetic foot ulcers (DFU), this approach was used to screen for candidate targets of this compound Perchlorate (DP). nih.govnih.gov By intersecting the predicted targets of DP with known DFU-related genes from databases like GeneCards and NCBI, researchers identified a set of common targets. frontiersin.org Through this integrated analysis, seven hub genes were identified, including PAH, GSTM1, DHFR, and CAT. nih.govnih.govfrontiersin.org Another study successfully used network pharmacology to pinpoint the Nrf2-mediated ferroptosis pathway as a key mechanism for this compound's therapeutic action in wound healing. researchgate.netlsmu.lt These predictions provide a holistic view of the compound's potential mechanisms and guide further experimental validation. frontiersin.org
Identification of Putative Therapeutic Targets and Pathways
Metabolomics Research
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a functional readout of the cellular state and can reveal the systemic impact of a therapeutic compound.
Research into this compound has utilized metabolomics to understand its effects on biological systems. In a study investigating the use of this compound Perchlorate (DP) for diabetic foot ulcers in a rat model, untargeted metabolomics was performed on skin tissue. nih.govnih.gov This analysis identified a total of 114 distinct metabolites that were differentially expressed following treatment, indicating that DP significantly alters the metabolic profile of the tissue. nih.govnih.govfrontiersin.org By using platforms like MetaboAnalyst, these metabolic changes were mapped to specific pathways. nih.govnih.gov The power of this approach is amplified when combined with network pharmacology, allowing researchers to connect the observed changes in metabolites to the upstream proteins and genes that regulate them, providing a comprehensive, multi-omics understanding of this compound's mechanism of action. nih.govfrontiersin.org Another study used metabolomics to identify this compound as one of the key compounds contributing to the antioxidant activity of a plant resin. tandfonline.com
Identification of Differential Metabolites in Biological Systems
Metabolomics has been instrumental in identifying changes in the metabolic profiles of biological systems following treatment with this compound Perchlorate (DP), a synthetic and stable analog of this compound. nih.gove-century.us This approach helps to pinpoint endogenous metabolites that are altered, providing clues about the compound's mechanism of action. nih.govshen-lab.org
In a study involving a diabetic foot ulcer (DFU) rat model, untargeted metabolomics analysis of skin tissues identified 114 differential metabolites that were considered important to the therapeutic effects of DP. nih.gov These metabolites were identified by comparing the metabolic profiles of a control group, a DFU model group, and a DP-treated group. The analysis revealed that DP treatment could reverse many of the metabolic disturbances observed in the DFU model. nih.gov
The identification process for these metabolites involves sophisticated analytical techniques and advanced data processing. nih.gov For instance, tools like the Human Metabolome Database (HMDB), Kyoto Encyclopedia of Genes and Genomes (KEGG), and LipidMaps are used for metabolite annotation. nih.gov Statistical methods, such as setting thresholds for p-values and VIP scores, are employed to screen for metabolites that show significant differential expression between groups. imrpress.comnih.gov
Some of the key differential metabolites identified in the DFU rat study include:
Glycine
Dopamine
2,5-Dihydroxybenzoate
5,10-Methenyltetrahydrofolate
Uridine
Cytidine 5′-monophosphate (CMP)
Thymidine
Thymine
N-Acetylneuraminate
N-Acetyl-alpha-D-glucosamine 1-phosphate
D-Glucosamine 6-phosphate nih.gov
Table 1: Differential Metabolites Identified in DFU Rat Skin Tissue after this compound Perchlorate Treatment. nih.gov
| Metabolite | Change in DFU Model vs. Control | Change after DP Treatment vs. DFU Model |
|---|---|---|
| Glycine | Altered | Reversed |
| Dopamine | Altered | Reversed |
| 2,5-Dihydroxybenzoate | Altered | Reversed |
| 5,10-Methenyltetrahydrofolate | Altered | Reversed |
| Uridine | Altered | Reversed |
| Cytidine 5′-monophosphate (CMP) | Altered | Reversed |
| Thymidine | Altered | Reversed |
| Thymine | Altered | Reversed |
| N-Acetylneuraminate | Altered | Reversed |
| N-Acetyl-alpha-D-glucosamine 1-phosphate | Altered | Reversed |
| D-Glucosamine 6-phosphate | Altered | Reversed |
Analysis of Metabolic Pathway Alterations
Following the identification of differential metabolites, pathway analysis is conducted to understand the biological processes affected by this compound. nih.govcreative-proteomics.com By mapping the identified metabolites to known metabolic pathways, researchers can gain insights into the systemic effects of the compound. creative-proteomics.com
In the context of DFU treatment, the 114 differential metabolites were imported into MetaboAnalyst, a tool for metabolic pathway analysis. nih.gov This analysis revealed that the therapeutic effects of DP were associated with the regulation of several key metabolic pathways. The pathways with the most significant impact included ascorbate (B8700270) and aldarate metabolism, the citrate (B86180) cycle (TCA cycle), and alanine, aspartate, and glutamate (B1630785) metabolism. nih.gov Tyrosine metabolism was identified as being particularly relevant to the effects of DP on skin tissues. nih.gov
The integration of metabolomics with network pharmacology provides a more comprehensive understanding by linking the altered metabolites to their corresponding proteins and pathways. nih.gov This combined approach helps to elucidate the endogenous mechanisms underlying the observed changes in metabolite levels. nih.gov
Table 2: Key Metabolic Pathways Altered by this compound Perchlorate in DFU Rat Model. nih.gov
| Metabolic Pathway | Impact Factor | Relevance to DFU Treatment |
|---|---|---|
| Ascorbate and aldarate metabolism | >0.1 | Associated with the therapeutic effects of DP. |
| Citrate cycle (TCA cycle) | >0.1 | Associated with the therapeutic effects of DP. |
| Alanine, aspartate and glutamate metabolism | >0.1 | Associated with the therapeutic effects of DP. |
| Tyrosine metabolism | Not specified | Most relevant to the effects on skin tissues. |
Transcriptomics and Gene Expression Profiling
Transcriptomics provides a powerful lens through which to view the molecular effects of this compound, detailing the changes in gene expression that underlie its therapeutic properties, particularly in wound healing.
RNA Sequencing for Gene Expression Changes in Wound Healing
RNA sequencing (RNA-seq) has been employed to analyze the transcriptomic changes in a rat model of skin wounding following intervention with this compound Perchlorate (DP). e-century.us This high-throughput sequencing technique allows for a comprehensive survey of the genes that are regulated by the compound during the healing process. frontiersin.org
In one such study, samples were taken on the eighth day after wound creation. The transcriptomics analysis revealed a significant number of differentially expressed genes in the DP-treated group compared to a control group. Specifically, 243 genes were found to be upregulated, while 538 genes were downregulated. e-century.us
Gene Ontology (GO) analysis of these differentially expressed genes provided insights into their functional roles. The upregulated genes were associated with 1,220 GO terms, while the downregulated genes were linked to 1,267 GO terms. e-century.us Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis further showed that the upregulated genes were enriched in 189 pathways and the downregulated genes in 223 pathways. e-century.us Notably, the upregulated genes were primarily enriched in the cGMP-PKG signaling pathway, suggesting a mechanism by which DP may accelerate wound healing. e-century.us
These findings indicate that DP can inhibit inflammation and promote biological activities conducive to wound repair. e-century.us The use of RNA-seq provides a detailed map of the genetic landscape influenced by this compound, highlighting key pathways and processes. ki.serna-seqblog.com
Table 3: Summary of RNA Sequencing Results in a Rat Wound Healing Model with this compound Perchlorate Treatment. e-century.us
| Category | Upregulated | Downregulated |
|---|---|---|
| Number of Differentially Expressed Genes | 243 | 538 |
| Associated GO Enrichment Terms | 1,220 | 1,267 |
| Enriched KEGG Pathways | 189 | 223 |
| Key Enriched Pathway (Upregulated) | cGMP-PKG signaling pathway |
Gene Expression Profiling for Molecular Mechanism Elucidation
Gene expression profiling extends beyond simple identification of up- or down-regulated genes to provide a deeper understanding of the molecular mechanisms at play. mdpi.comfrontiersin.org This involves correlating gene expression changes with specific cellular processes and signaling pathways. dkfz.de
In the context of this compound's effect on wound healing, gene expression studies have been crucial. For instance, research on diabetic rats showed that this compound Perchlorate (DP) could modulate the expression of inflammatory cytokines. nih.gov Quantitative real-time PCR (qRT-PCR) revealed that the mRNA levels of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, and TNF-α were significantly elevated in the diabetic group but were reduced by DP treatment. nih.gov
Furthermore, DP was shown to influence the Toll-like receptor 4 (TLR4) pathway, which is involved in regulating inflammation. nih.gov The expression of key proteins in this pathway, including TLR4, Myd88, TRAF6, and IRAK1, was increased in diabetic wounds but was downregulated by DP. nih.gov This indicates that DP's therapeutic effect is, at least in part, mediated through the suppression of the TLR4-mediated inflammatory response. nih.gov
By examining the expression profiles of specific genes and the proteins they encode, researchers can piece together the complex signaling cascades that are modulated by this compound, thereby elucidating its mechanism of action at a molecular level. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.com These studies are crucial for optimizing lead compounds and designing new analogs with improved efficacy and properties. numberanalytics.com
Computational Chemistry and Analog Design for Biological Activity
Computational chemistry plays a vital role in modern SAR studies, enabling the design and evaluation of new chemical entities with desired biological activities. uni-bonn.de This approach involves the use of computer models to predict how structural modifications to a molecule will affect its interaction with a biological target. researchgate.netfigshare.com
This compound Perchlorate (DP) is a synthetic analog of this compound, designed for greater stability. e-century.usresearchgate.net The development of such analogs is a direct application of SAR principles. By systematically modifying the structure of the natural product, it is possible to enhance its therapeutic properties. numberanalytics.com
While specific computational studies detailing the design of this compound analogs are not extensively published in the provided context, the principles of SAR are evident in the comparison of this compound with its related compounds, such as Dracorubin. For example, Dracorubin, another compound from dragon's blood, shows different activity profiles compared to this compound, highlighting the importance of specific structural features.
The general process of analog design involves:
Identifying the pharmacophore : The key structural features of the molecule responsible for its biological activity. numberanalytics.com
Systematic modification : Altering functional groups or the core scaffold of the molecule. numberanalytics.com
Biological evaluation : Testing the new analogs for their activity.
Iterative refinement : Using the results to further refine the structure and improve activity. oncodesign-services.com
Through such computational and synthetic efforts, it is possible to develop novel this compound analogs with optimized properties for various therapeutic applications.
Experimental Methodologies and Models in Dracorhodin Research
In Vitro Cellular Assay Techniques
In the study of dracorhodin, a variety of in vitro cellular assay techniques are employed to elucidate its effects on cellular processes. These methods are fundamental in determining the compound's potential as a therapeutic agent by examining its influence on cell viability, proliferation, apoptosis, cell cycle progression, and migration.
Cell Viability and Proliferation Assays (MTT, CCK-8, Colony Formation)
Cell viability and proliferation assays are crucial for assessing the cytotoxic and cytostatic effects of this compound. Commonly used methods include the MTT, CCK-8, and colony formation assays.
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. sigmaaldrich.comabcam.com Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized and quantified spectrophotometrically. abcam.com This method has been used to demonstrate that this compound perchlorate (B79767) inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner. spandidos-publications.com For instance, in U87MG and T98G glioma cells, treatment with this compound perchlorate led to a significant inhibition of cell proliferation. spandidos-publications.com Similarly, the viability of human prostate cancer PC-3 cells was measured after administration of this compound perchlorate, with an IC50 of 40.18 μmol/L at 24 hours. hep.com.cn In contrast, at lower concentrations (0.625-10 μg/mL), this compound perchlorate was found to promote the proliferation of NIH/3T3 fibroblasts, while inhibiting it at concentrations above 20 μg/mL. medchemexpress.com
The CCK-8 (Cell Counting Kit-8) assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. dojindo.com This assay is considered more sensitive than the MTT assay and does not require a solubilization step. dojindo.com
The Colony Formation Assay is a long-term assay that assesses the ability of a single cell to grow into a colony. This assay provides insight into the anti-proliferative effects of a compound over a longer period. eu.com In human prostate cancer PC-3 cells, treatment with 20 μmol/L of this compound perchlorate for 24 hours resulted in an 86% decrease in the cell clone formation rate. hep.com.cn
Table 1: Effects of this compound on Cell Viability and Proliferation
| Cell Line | Assay | Key Findings | Reference |
|---|---|---|---|
| U87MG and T98G (glioma) | MTT | Significant dose- and time-dependent inhibition of proliferation. | spandidos-publications.com |
| PC-3 (prostate cancer) | MTT | IC50 of 40.18 μmol/L at 24h. | hep.com.cn |
| PC-3 (prostate cancer) | Colony Formation | 86% decrease in colony formation at 20 μmol/L. | hep.com.cn |
| NIH/3T3 (fibroblasts) | MTT | Promoted proliferation at 0.625-10 μg/mL, inhibited at >20 μg/mL. | medchemexpress.com |
| HaCaT (keratinocytes) | MTT & PI exclusion | No significant effect on viability at concentrations that promoted migration. | nih.govspandidos-publications.com |
| SK-MES-1 (lung squamous carcinoma) | MTT | Decreased cell viability. | nih.gov |
| MCF-7 (breast cancer) | MTT | Dose- and time-dependent growth inhibition. | medchemexpress.com |
Apoptosis Detection Methods (Flow Cytometry with Annexin (B1180172) V/PI, Fluorescent Staining)
Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents can exert their effects. Several methods are used to detect and quantify apoptosis in this compound-treated cells.
Flow cytometry with Annexin V/Propidium (B1200493) Iodide (PI) double staining is a widely used technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. fn-test.comnih.govnih.gov Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis. nih.gov This method has been employed to show that this compound perchlorate induces apoptosis in various cancer cells, including glioma cells (U87MG and T98G), esophageal squamous cell carcinoma cells (ECA109 and EC9706), and prostate cancer cells (PC-3). spandidos-publications.comhep.com.cnnih.gov For example, in PC-3 cells, apoptotic rates increased from 8.43% to 47.71% after treatment with 10–40 μmol/L this compound perchlorate for 24 hours. hep.com.cn
Fluorescent staining with dyes like Hoechst 33342 or acridine (B1665455) orange/ethidium bromide (AO/EB) allows for the morphological assessment of apoptosis. hep.com.cnnih.gov Hoechst 33342 stains the condensed chromatin in apoptotic cells brightly, while AO/EB staining can distinguish between viable, apoptotic, and necrotic cells based on membrane integrity and chromatin condensation. hep.com.cn These staining methods have confirmed the apoptotic effects of this compound perchlorate in PC-3 and ESCC cells, revealing characteristic changes such as chromatin condensation and DNA fragmentation. hep.com.cnnih.gov
Table 2: this compound-Induced Apoptosis in Cancer Cells
| Cell Line | Method | Key Findings | Reference |
|---|---|---|---|
| U87MG and T98G (glioma) | Annexin V/PI Flow Cytometry | Significantly induced apoptosis. | spandidos-publications.com |
| PC-3 (prostate cancer) | Annexin V/PI Flow Cytometry | Apoptotic rates of 8.43% to 47.71% with 10–40 μmol/L this compound perchlorate for 24h. | hep.com.cn |
| ECA109 and EC9706 (esophageal) | Annexin V/PI Flow Cytometry | Significantly increased the proportion of apoptotic cells. | nih.gov |
| ECA109 and EC9706 (esophageal) | Hoechst 33342 Staining | Observed chromatin condensation and DNA fragmentation. | nih.gov |
| HeLa (cervical cancer) | Annexin V/PI double-staining | Used to detect early apoptosis rate. | researchgate.net |
Cell Cycle Analysis by Flow Cytometry
Understanding how a compound affects the cell cycle is crucial to understanding its anti-proliferative mechanism. Flow cytometry with propidium iodide (PI) staining is the standard method for cell cycle analysis. spandidos-publications.comnih.govnih.gov PI stains DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). researchgate.net
Studies have shown that this compound perchlorate can induce cell cycle arrest in various cancer cell lines. In glioma cells (U87MG and T98G) and lung squamous carcinoma cells (SK-MES-1), this compound perchlorate treatment led to an arrest at the G0/G1 phase. spandidos-publications.comnih.gov In contrast, in human esophageal squamous cell carcinoma cells (ECA109 and EC9706), it induced a G2/M phase arrest. nih.gov Similarly, in human gastric adenocarcinoma SGC-7901 cells, this compound perchlorate treatment resulted in a dose-dependent G1/S arrest. researchgate.netresearchgate.net
Table 3: Effect of this compound on Cell Cycle Progression
| Cell Line | Method | Effect | Reference |
|---|---|---|---|
| U87MG and T98G (glioma) | Flow Cytometry (PI) | G0/G1 phase arrest. | spandidos-publications.com |
| SK-MES-1 (lung squamous carcinoma) | Flow Cytometry (PI) | G0/G1 phase arrest. | nih.gov |
| ECA109 and EC9706 (esophageal) | Flow Cytometry (PI) | G2/M phase arrest. | nih.gov |
| SGC-7901 (gastric adenocarcinoma) | Flow Cytometry (PI) | G1/S phase arrest. | researchgate.netresearchgate.net |
| HeLa (cervical cancer) | Flow Cytometry | Examination of the sub-G1 apoptotic peak. | researchgate.net |
Cell Migration Assays (Scratch Assay)
The scratch assay , or wound healing assay, is a straightforward and widely used method to study cell migration in vitro. spandidos-publications.com A "scratch" is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time. researchgate.net
This assay has been instrumental in demonstrating the pro-migratory effects of this compound perchlorate on human keratinocytes (HaCaT cells). nih.govspandidos-publications.comingentaconnect.com Studies have shown that this compound perchlorate treatment significantly enhances the closure of the scratch in a time-dependent manner, indicating that it promotes keratinocyte migration, a crucial process in wound healing. nih.govspandidos-publications.comresearchgate.net Quantitative analysis revealed that 1 µg/ml of this compound perchlorate markedly promoted HaCaT cell migration at 24 hours. researchgate.net
Table 4: this compound's Effect on Cell Migration
| Cell Line | Assay | Key Findings | Reference |
|---|---|---|---|
| HaCaT (keratinocytes) | Scratch Assay | Progressive wound closure in a time-dependent manner. | nih.govspandidos-publications.comingentaconnect.com |
| HaCaT (keratinocytes) | Scratch Assay | 1 µg/ml significantly promoted migration at 24h. | researchgate.net |
Kinase Activity Assays
Kinase activity assays are used to determine the effect of a compound on the activity of specific kinases, which are key regulators of cellular signaling pathways. These assays often utilize methods like ELISA or radiometric formats to measure the phosphorylation of a substrate by a kinase. spandidos-publications.com
Research on this compound has employed kinase activity assays to investigate its mechanism of action. For instance, in HaCaT keratinocytes, this compound perchlorate was found to activate AKT, ERK, and p38 kinases, which are involved in cell migration and wound healing. spandidos-publications.comingentaconnect.com Another study identified this compound as a small-molecule inhibitor of CMPK2, with an IC50 of 1.34 μM, using an ADP-GLO kinase assay which measures the amount of ADP produced in the kinase reaction. nih.gov
Table 5: this compound's Impact on Kinase Activity
| Kinase | Assay Type | Cell Line/System | Effect | Reference |
|---|---|---|---|---|
| AKT, ERK, p38 | Kinase Activity Assay | HaCaT keratinocytes | Activation | spandidos-publications.comingentaconnect.com |
| CMPK2 | ADP-GLO Kinase Assay | In vitro | Inhibition (IC50 = 1.34 μM) | nih.gov |
| Caspase-9/-3 | Caspase-Glo-9/3 Assay | U87MG and T98G glioma cells | Activation | spandidos-publications.com |
Luciferase Reporter Assays
Luciferase reporter assays are a common and sensitive method to study gene expression and promoter activity. gbiosciences.compromega.com A luciferase gene is placed under the control of a promoter of interest, and the light produced by the luciferase enzyme upon addition of its substrate is measured as an indicator of promoter activity. thermofisher.compromegaconnections.com These assays can be performed as single reporter assays or dual-luciferase assays, where a second reporter is used as an internal control to normalize for transfection efficiency and cell number. gbiosciences.com While the search results mention their general use and principles, specific applications in this compound research were not detailed. promega.com
Preclinical In Vivo Animal Models
Animal models are indispensable for studying the complex, multifactorial processes of diseases like chronic wounds and sepsis in a living system. Rodent models, in particular, have been instrumental in the preclinical evaluation of this compound.
Rodent Models for Wound Healing (e.g., Diabetic Foot Ulcer Rats)
Rat models are frequently employed to investigate the wound healing properties of this compound, especially in the context of diabetic complications. researchgate.net A common approach involves establishing a diabetic foot ulcer (DFU) model in rats. researchgate.netnih.govfrontiersin.org This is typically achieved by inducing diabetes with a high-fat, high-glucose diet combined with an injection of streptozotocin (B1681764) (STZ), which is toxic to pancreatic β-cells. researchgate.netnih.gov Following the induction of diabetes, a full-thickness circular wound is created on the foot or back of the rat to simulate a DFU. frontiersin.org
Studies using these models have consistently shown that topical application of this compound accelerates wound healing. researchgate.netnih.gov The compound has been observed to promote the proliferation of fibroblasts, which are crucial for creating new connective tissue. nih.gov Research findings indicate that this compound enhances collagen synthesis and deposition, increases angiogenesis (the formation of new blood vessels), and boosts the levels of essential growth factors. researchgate.netnih.govnih.gov Concurrently, it reduces inflammation and levels of reactive oxygen species (ROS) in the wound tissue. researchgate.netnih.gov Histopathological analysis of wound tissue from this compound-treated rats reveals reduced inflammatory cell infiltration and enhanced tissue regeneration compared to untreated controls. researchgate.net The therapeutic effects appear to be dose-dependent. researchgate.netnih.gov One of the underlying mechanisms identified in these models is the activation of the Nrf2 pathway, which helps protect cells from oxidative stress and inhibits ferroptosis, a form of cell death. researchgate.netnih.gov
Table 1: Summary of Rodent Models for Wound Healing in this compound Research
| Model | Method of Induction | Key Findings with this compound Treatment | Assessed Parameters |
|---|---|---|---|
| Diabetic Foot Ulcer (DFU) Rat Model | High-fat/high-glucose diet and intraperitoneal injection of streptozotocin (STZ). researchgate.netnih.govfrontiersin.org | Accelerated wound healing rate. researchgate.netnih.gov Enhanced collagen synthesis and angiogenesis. researchgate.netnih.gov Reduced inflammation and reactive oxygen species (ROS). researchgate.netnih.govnih.gov | Wound closure rate, histopathology (collagen deposition, neovascularization), growth factor levels, inflammatory markers. researchgate.netnih.gov |
| Full-thickness Excision Wound Rat Model | Surgical creation of a skin wound. nih.gov | More rapid wound healing compared to control. nih.gov Increased fibroblast proliferation. nih.gov Upregulation of phosphorylated-ERK in wound tissue. nih.gov | Wound healing speed, immunohistochemical staining for cell proliferation markers (e.g., SERPINH1). nih.gov |
Mouse Models for Sepsis
To investigate the anti-inflammatory and immunomodulatory effects of this compound, researchers have utilized mouse models of sepsis. nih.govresearchgate.net A widely used model is lipopolysaccharide (LPS)-induced sepsis. nih.govresearchgate.net LPS, a component of the outer membrane of Gram-negative bacteria, is administered to mice, triggering a systemic inflammatory response that mimics the clinical features of sepsis. mdpi.com
In these models, this compound has demonstrated a significant ability to attenuate the effects of sepsis. nih.govresearchgate.net The research identified that this compound functions as an inhibitor of Cytidine Monophosphate Kinase 2 (CMPK2), a protein whose gene is highly expressed in sepsis patients. nih.govresearchgate.net By inhibiting CMPK2, this compound effectively regulates the NLRP3 inflammasome, a key component of the innate immune system responsible for the production of pro-inflammatory cytokines. nih.govresearchgate.net The protective effect of this compound was notably diminished in mice that had CMPK2 genetically removed from their myeloid cells, confirming that CMPK2 is a crucial target of the compound in the context of sepsis. nih.govresearchgate.net
Table 2: Summary of Mouse Models for Sepsis in this compound Research
| Model | Method of Induction | Key Findings with this compound Treatment | Assessed Parameters |
|---|---|---|---|
| Lipopolysaccharide (LPS)-Induced Sepsis Mouse Model | Intraperitoneal injection of LPS. nih.govresearchgate.net | Significantly attenuated sepsis-induced injury. nih.govresearchgate.net Exerted powerful anti-inflammatory effects by regulating the NLRP3 inflammasome. nih.govresearchgate.net Identified as a promising CMPK2 inhibitor. nih.govresearchgate.net | Survival rates, inflammatory cytokine levels, organ damage markers, CMPK2 pathway activation. nih.govresearchgate.net |
Advanced Bioanalytical and Imaging Techniques
To dissect the molecular pathways affected by this compound, researchers employ a suite of sophisticated bioanalytical and imaging techniques. These methods allow for the precise quantification and visualization of changes in gene and protein expression.
Protein Expression Analysis (Western Blotting, Immunohistochemistry)
Western blotting and immunohistochemistry are fundamental techniques for studying protein expression. news-medical.netwikipedia.org Western blotting separates proteins by size to quantify the expression of specific proteins in a tissue homogenate, while immunohistochemistry uses antibodies to visualize the location of proteins within tissue sections. news-medical.netwikipedia.org
In this compound research, these methods have been used extensively. Western blot analysis revealed that in the context of wound healing, this compound treatment leads to an increase in the expression of proteins like phosphorylated-Extracellular signal-regulated kinase (ERK), which is involved in cell proliferation. nih.gov In cancer cell lines, it has been shown to upregulate the expression of tumor suppressor proteins like p53 and its downstream target, p21. researchgate.net Immunohistochemical staining has confirmed enhanced fibroblast proliferation in rat wound tissue treated with this compound by detecting increased levels of markers like Serpin family H member 1 (SERPINH1). nih.gov In sepsis models, these techniques have been crucial for demonstrating how this compound regulates the expression of proteins within the CMPK2 and NLRP3 inflammasome pathways. nih.govresearchgate.net
Gene Expression Analysis (RT-qPCR)
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive technique used to measure the levels of specific messenger RNA (mRNA) transcripts. thermofisher.comnih.govnih.gov This allows researchers to understand how a compound like this compound affects gene expression. The process involves converting RNA from a sample into complementary DNA (cDNA), which is then amplified and quantified in real-time. unite.it
RT-qPCR has been applied in this compound studies to quantify the expression of genes involved in inflammation and wound healing. nih.govresearchgate.net For example, it was used to show that this compound treatment could reduce the mRNA expression of inflammatory genes downstream of the Toll-like receptor 4 (TLR4) pathway in diabetic rat wounds. nih.gov In sepsis research, RT-qPCR was essential for confirming the high expression of the CMPK2 gene in sepsis patients and for analyzing how this compound treatment affects the expression of inflammation-related genes in mouse models. nih.govresearchgate.net
Cytokine and Growth Factor Quantification (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. mybiosource.comrndsystems.com It is a workhorse assay for measuring the concentration of specific cytokines and growth factors in biological samples like serum and tissue homogenates. rndsystems.com
ELISA has been a key tool in demonstrating the therapeutic effects of this compound in DFU models. researchgate.netnih.govnih.gov These analyses have shown that this compound treatment significantly reduces the serum levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov Simultaneously, this compound increases the concentrations of crucial growth factors that promote healing, such as Platelet-Derived Growth Factor (PDGF), Epidermal Growth Factor (EGF), and Vascular Endothelial Growth Factor (VEGF). nih.gov These findings from ELISA provide quantitative evidence that this compound modulates the inflammatory response and stimulates the production of factors necessary for tissue repair. nih.gov
Table 3: Cytokines and Growth Factors Quantified by ELISA in this compound Research
| Molecule | Type | Effect of this compound Treatment in DFU Models | Reference |
|---|---|---|---|
| Interleukin-1β (IL-1β) | Pro-inflammatory Cytokine | Decreased levels | nih.gov |
| Interleukin-6 (IL-6) | Pro-inflammatory Cytokine | Decreased levels | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory Cytokine | Decreased levels | nih.govnih.gov |
| Platelet-Derived Growth Factor (PDGF) | Growth Factor | Increased levels | nih.gov |
| Epidermal Growth Factor (EGF) | Growth Factor | Increased levels | nih.govmdpi.com |
| Vascular Endothelial Growth Factor (VEGF) | Growth Factor | Increased levels | nih.govspandidos-publications.com |
Histopathological Staining (H&E, Masson Staining)
Histopathological analysis is a cornerstone of biological research, providing critical insights into tissue morphology and the cellular changes that occur in response to stimuli or disease. In the context of this compound research, staining techniques such as Hematoxylin (B73222) and Eosin (H&E) and Masson's trichrome are employed to visualize and assess tissue architecture, cellular infiltration, and collagen deposition. researchgate.netopen.edu
Hematoxylin and Eosin (H&E) Staining
H&E staining is a fundamental and widely used technique in histology. open.edu It utilizes two dyes, hematoxylin and eosin, to differentiate cellular components. Hematoxylin, a basic dye, stains acidic structures like the cell nucleus a purplish-blue. leicabiosystems.com Conversely, eosin, an acidic dye, stains basic structures such as the cytoplasm and extracellular proteins pink or red. leicabiosystems.com This contrast allows for the clear visualization of nuclear and cytoplasmic details, providing a comprehensive overview of tissue structure. leicabiosystems.com
Masson's Trichrome Staining
Masson's trichrome is a three-color staining protocol particularly valuable for visualizing connective tissue components, especially collagen. open.edunih.gov This technique typically stains cell nuclei black, cytoplasm and muscle fibers red, and collagen fibers blue or green. open.edu This differential staining is crucial for assessing the degree of fibrosis or collagen deposition in tissues. nih.gov
In this compound research, particularly in studies related to wound healing and tissue repair, Masson's trichrome staining is used to evaluate the formation and remodeling of the extracellular matrix. semanticscholar.org For example, it can quantify the amount of collagen deposited in a healing wound, providing a measure of the quality and progression of the healing process. nih.gov Studies have utilized Masson's trichrome to demonstrate the effects of this compound on collagen synthesis and organization in wound tissues of diabetic rats. semanticscholar.org
The table below summarizes the applications and findings of these staining techniques in this compound research.
| Staining Technique | Primary Application in this compound Research | Key Findings |
|---|---|---|
| Hematoxylin and Eosin (H&E) | Assessment of general tissue morphology, inflammation, and cellularity. leicabiosystems.comsemanticscholar.org | Reveals changes in inflammatory cell infiltration and tissue organization in response to this compound treatment. semanticscholar.org |
| Masson's Trichrome | Evaluation of collagen deposition and fibrosis. open.edusemanticscholar.org | Demonstrates the impact of this compound on collagen synthesis and extracellular matrix remodeling during tissue repair. semanticscholar.org |
Microscale Thermophoresis for Ligand Binding Kinetics
Microscale thermophoresis (MST) is a powerful biophysical technique used to quantify the binding affinity between molecules in solution. ceitec.cz It measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. d-nb.info This movement is sensitive to changes in the size, charge, and hydration shell of a molecule, all of which can be altered upon ligand binding. nanotempertech.com
The core principle of MST involves labeling one of the interacting molecules (the target) with a fluorophore. nanotempertech.com A constant concentration of the labeled target is mixed with a serial dilution of the unlabeled binding partner (the ligand). nanotempertech.com An infrared laser creates a precise temperature gradient within the sample capillaries, and the movement of the fluorescently labeled molecules is monitored by fluorescence detection. d-nb.infonanotempertech.com The change in thermophoretic movement upon binding is plotted against the ligand concentration to generate a binding curve, from which the dissociation constant (Kd) can be determined. nanotempertech.com A lower Kd value signifies a higher binding affinity. nanotempertech.com
In the context of this compound research, MST is a valuable tool for identifying and characterizing its direct molecular targets. A 2023 study successfully employed MST to investigate the interaction between this compound and Cytidine Monophosphate Kinase 2 (CMPK2), a protein implicated in inflammatory processes. nih.gov By measuring the binding affinity, researchers were able to confirm a direct interaction and quantify its strength. nih.gov This technique can also be extended to measure binding kinetics, providing on- and off-rates for the interaction. d-nb.infoemergence-of-life.de
The table below outlines the key parameters and findings from the use of MST in this compound research.
| Parameter | Description | Application in this compound Research |
|---|---|---|
| Dissociation Constant (Kd) | A measure of the binding affinity between a ligand and its target. nanotempertech.com | Determined the binding affinity of this compound to its molecular target, CMPK2. nih.gov |
| Binding Kinetics (kon/koff) | The rates of association and dissociation of the ligand-target complex. d-nb.infoemergence-of-life.de | Can be used to further characterize the dynamics of the this compound-target interaction. d-nb.infoemergence-of-life.de |
Strategic Experimental Design for Mechanism Elucidation
To unravel the intricate mechanisms through which this compound exerts its biological effects, a strategic experimental design is paramount. This often involves a combination of techniques aimed at inhibiting specific cellular pathways or silencing the expression of particular genes.
Application of Specific Pathway Inhibitors
A common and effective strategy to determine if this compound's effects are mediated through a specific signaling pathway is to use well-characterized chemical inhibitors of that pathway. These inhibitors are small molecules that block the activity of key proteins, such as kinases, within a signaling cascade.
For example, research has suggested that this compound influences pathways such as PI3K/Akt and NF-κB. medchemexpress.com To confirm the involvement of these pathways, researchers can pre-treat cells with specific inhibitors before applying this compound. If the biological effect of this compound is diminished or abolished in the presence of the inhibitor, it provides strong evidence that the pathway is indeed involved. For instance, an AKT inhibitor like MK-2206 could be used to verify this compound's reliance on AKT signaling. Similarly, inhibitors of the NLRP3 inflammasome, such as MCC950, have been used in related inflammatory research to delineate pathway-specific effects. nih.gov
The table below provides examples of pathway inhibitors and their potential application in this compound research.
| Pathway of Interest | Specific Inhibitor | Experimental Rationale |
|---|---|---|
| PI3K/Akt Signaling | Wortmannin, LY294002, MK-2206 | To determine if the effects of this compound are dependent on the activation of the PI3K/Akt pathway. |
| NF-κB Signaling | Bay 11-7082, Parthenolide | To investigate the role of NF-κB activation in mediating the anti-inflammatory or other effects of this compound. |
| ERK/p38 MAPK Signaling | U0126 (for MEK/ERK), SB203580 (for p38) | To elucidate the involvement of MAPK signaling cascades in this compound-induced cellular responses. |
| NLRP3 Inflammasome | MCC950 | To confirm if this compound's anti-inflammatory effects are mediated through inhibition of the NLRP3 inflammasome. nih.gov |
Gene Silencing Technologies (e.g., siRNA)
Gene silencing technologies, particularly RNA interference (RNAi) using small interfering RNA (siRNA), offer a highly specific method for elucidating the role of individual genes in a biological process. researchgate.netslideshare.net siRNA molecules are short, double-stranded RNA fragments that can be designed to be complementary to a specific messenger RNA (mRNA) sequence. gene-quantification.de When introduced into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). acs.org The RISC complex then uses the siRNA as a guide to find and cleave the target mRNA, leading to its degradation and preventing the synthesis of the corresponding protein. researchgate.netacs.org
In this compound research, siRNA can be used to knock down the expression of a suspected target protein. For example, if it is hypothesized that this compound's effects are mediated through the protein CMPK2, cells can be treated with siRNA specific to CMPK2. nih.gov If the subsequent application of this compound fails to produce its characteristic effect in the siRNA-treated cells, it strongly implicates CMPK2 as a key mediator. This approach has been successfully used to show that when ERK is interfered with by siRNA, this compound perchlorate cannot induce the proliferation of NIH-3T3 cells. semanticscholar.org
The table below outlines the application of siRNA in elucidating this compound's mechanism of action.
| Target Gene | Experimental Approach | Expected Outcome if Hypothesis is Correct |
|---|---|---|
| CMPK2 | Transfect cells with CMPK2-specific siRNA prior to this compound treatment. nih.gov | The biological effects of this compound will be significantly reduced or absent. nih.gov |
| ERK (MAPK1) | Utilize siRNA to silence the expression of ERK. semanticscholar.org | This compound-induced cell proliferation will be inhibited. semanticscholar.org |
| TLR4 | Knockdown TLR4 expression using siRNA before this compound exposure. semanticscholar.org | The modulatory effect of this compound on inflammatory cytokine expression will be attenuated. semanticscholar.org |
Conclusion and Future Research Directions for Dracorhodin
Recapitulation of Key Dracorhodin Research Findings
This compound, a flavylium (B80283) chromophore belonging to the anthocyanin family, is a significant bioactive compound found in Dragon's blood resin, particularly from the Daemonorops species. smujo.idkrepublishers.com Research, often utilizing its stable synthetic analog this compound perchlorate (B79767), has illuminated a range of pharmacological activities. krepublishers.commdpi.com Key findings from numerous studies have established its potential in several therapeutic areas.
One of the most extensively studied properties of this compound is its ability to promote wound healing. mdpi.com It has been shown to accelerate cutaneous wound closure in animal models. nih.gov Mechanistically, it enhances the proliferation of fibroblasts, promotes collagen synthesis, and stimulates angiogenesis (the formation of new blood vessels). ingentaconnect.comspandidos-publications.comresearchgate.net In human keratinocyte cells (HaCaT), this compound perchlorate was found to promote cell migration, a crucial step in wound repair, by activating signaling pathways including β-catenin, AKT, ERK, and p38. ingentaconnect.comspandidos-publications.comresearchgate.net Its efficacy has also been noted in treating complex wounds like diabetic foot ulcers (DFU), where it reduces inflammation by downregulating pro-inflammatory cytokines such as TNF-α and IL-1. nih.govresearchgate.netnih.gov
In the field of oncology, this compound perchlorate has demonstrated significant anti-cancer properties by inducing apoptosis, or programmed cell death, across a variety of cancer cell lines. banglajol.infosmgrowers.com This includes human melanoma, leukemia, prostate, bladder, gastric, and breast cancer cells. banglajol.infomedsci.org The apoptotic mechanism is linked to the dissipation of the mitochondrial membrane potential, the activation of caspase-3, and the downregulation of key anti-apoptotic proteins like Bcl-2, Bcl-XL, and survivin. banglajol.infomedsci.org
Furthermore, research has pointed to other bioactivities, including the inhibition of osteoclastogenesis, which suggests a potential role in managing diseases characterized by excessive bone resorption. It also possesses antimicrobial, anti-inflammatory, and antioxidant properties. krepublishers.commdpi.com The anti-inflammatory effects are partly attributed to the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Table 1: Summary of Key Research Findings for this compound
| Therapeutic Area | Key Findings | Associated Molecular Mechanisms/Pathways | Relevant Cell/Animal Models |
|---|---|---|---|
| Wound Healing | Accelerates wound closure, promotes fibroblast proliferation, enhances angiogenesis and collagen synthesis. nih.govingentaconnect.comspandidos-publications.comresearchgate.net Effective in diabetic foot ulcer models. nih.govnih.gov | Activation of β-catenin, AKT, ERK, and p38 signaling pathways. ingentaconnect.comspandidos-publications.com Downregulation of inflammatory cytokines (TNF-α, IL-1). nih.govnih.gov | Human HaCaT keratinocytes, ingentaconnect.comspandidos-publications.com L929 fibroblasts, frontiersin.org Wistar rat cutaneous wound model, nih.gov DFU rat model. researchgate.netnih.gov |
| Anti-Cancer | Induces apoptosis in various cancer cell lines. banglajol.infomedsci.org Inhibits cancer cell proliferation. banglajol.info | Downregulation of Bcl-2, Bcl-XL, survivin. banglajol.info Activation of caspase-3. banglajol.info Dissipation of mitochondrial membrane potential. banglajol.infomedsci.org Inhibition of PI3K/Akt and NF-κB. medsci.orgscispace.com | Bladder (T24), banglajol.info Prostate (PC-3), banglajol.infomedsci.org Melanoma (A375-S2), smgrowers.commedsci.org Leukemia (HL-60), banglajol.infosmgrowers.com Breast (MCF-7), medsci.org Gastric (SGC-7901). banglajol.info |
| Bone Health | Inhibits osteoclast differentiation. | Suppression of RANKL-induced pathways. | In vitro osteoclast differentiation assays. |
| Anti-inflammatory | Reduces production of pro-inflammatory cytokines. | Inhibition of NF-κB activation. | Various cellular and animal models of inflammation. nih.gov |
Identification of Remaining Knowledge Gaps and Unclear Molecular Mechanisms
Despite promising findings, the complete molecular picture of this compound's action remains partially incomplete. A significant knowledge gap lies in the full characterization of its signaling networks. While key pathways like β-catenin and NF-κB have been implicated in its wound healing and anti-inflammatory effects, the precise upstream triggers and the full scope of downstream effectors are not fully understood. mdpi.comingentaconnect.comspandidos-publications.com Some studies explicitly state that "other mechanisms may yet be involved" in the observed biological processes. ingentaconnect.comspandidos-publications.com
The mechanisms underlying its effectiveness in complex conditions like diabetic foot ulcers are still under active investigation. nih.gov Recent studies combining metabolomics and network pharmacology have pointed to the Nrf2-mediated ferroptosis pathway as a key mechanism, but these computational predictions require further experimental validation to confirm the direct interactions in a biological system. researchgate.netnih.gov It is acknowledged that network pharmacology often predicts possibilities rather than confirmed molecular interactions. nih.gov
Furthermore, while this compound is known to be pro-angiogenic, the complete details of its interaction with the array of growth factors and signaling molecules that govern blood vessel formation, such as VEGF and TGF, need more in-depth investigation. nih.gov The full spectrum of its antimicrobial activity against a wider range of clinically relevant pathogens has also not been comprehensively explored. Although this compound perchlorate has been shown to induce apoptosis in numerous cancer cell lines in vitro, extensive in vivo studies are required to confirm this efficacy and understand its behavior within a complex tumor microenvironment. banglajol.info
Proposed Future Research Avenues for Deeper Mechanistic Understanding
To address the existing knowledge gaps, future research should pivot towards more integrated and technologically advanced methodologies.
Systems Biology Approaches: The use of network pharmacology combined with "omics" technologies (genomics, proteomics, metabolomics) offers a powerful strategy to build a holistic view of this compound's mechanism of action. nih.govfrontiersin.orgfrontiersin.org This approach can identify novel molecular targets and pathways, as demonstrated in the context of DFU research, providing a roadmap for subsequent experimental validation. researchgate.netnih.gov
Targeted Mechanistic Studies: To move from correlation to causation, future studies must focus on dissecting the specific roles of identified targets. The use of molecular tools such as small interfering RNA (siRNA), CRISPR/Cas9 gene editing, or pathway-specific inhibitors (e.g., the Nrf2 inhibitor ML385) in cell-based assays can definitively confirm the necessity of a specific protein or pathway for this compound's bioactivity. researchgate.net
Identification of Primary Molecular Targets: A crucial next step is to identify the direct binding partners of this compound within the cell. Techniques like affinity chromatography, cellular thermal shift assay (CETSA), and computational molecular docking simulations can pinpoint the primary receptors or enzymes that initiate its downstream signaling cascades. researchgate.netnih.gov
Comprehensive In Vivo Validation: Expanding the use of well-designed animal models for various cancers, inflammatory diseases, and metabolic conditions is essential. banglajol.info These studies are critical for validating the therapeutic potential observed in vitro and for understanding the compound's systemic effects and pharmacodynamics.
Exploration of Novel this compound Analogs for Enhanced Bioactivity
The majority of recent research has been conducted using this compound perchlorate, a stable, chemically synthesized analog. krepublishers.comresearchgate.netsmgrowers.com While this has been invaluable for producing consistent results, it also highlights a significant opportunity for medicinal chemistry. The development and screening of novel this compound analogs could lead to compounds with enhanced potency, greater target selectivity, and improved pharmacokinetic profiles.
Future work should focus on systematic structure-activity relationship (SAR) studies. By strategically modifying the functional groups on the core flavylium backbone of this compound, researchers can determine which parts of the molecule are critical for its various biological activities. This could lead to the rational design of new analogs optimized for a specific therapeutic purpose, such as a highly potent anti-cancer agent with minimal effects on other pathways, or an analog with superior skin penetration for topical wound healing applications. The pro-angiogenic activity demonstrated by this compound perchlorate in zebrafish embryos provides a robust platform for rapidly screening the in vivo activity of newly synthesized analogs. researchgate.net
Consideration of Multi-Targeted Therapeutic Strategies Involving this compound
The fact that this compound modulates multiple signaling pathways makes it an excellent candidate for multi-targeted and combination therapeutic strategies. nih.govfrontiersin.org Modern therapeutic paradigms are increasingly moving away from the "one drug, one target" model, especially for complex diseases like cancer and chronic inflammatory conditions. curematch.com
Oncology: In cancer treatment, this compound could be used in combination with standard chemotherapeutic agents or other targeted therapies. Its ability to induce apoptosis through the mitochondrial pathway could synergize with drugs that act on different cellular processes, potentially overcoming drug resistance or allowing for reduced dosages of more toxic agents. banglajol.infomedsci.org
Wound Healing: For complex wounds, this compound could be incorporated into multi-component formulations. The development of advanced drug delivery systems, such as the inflammation-targeting emulsion gels currently being explored, could enhance its efficacy. mdpi.com These formulations could combine this compound with other bioactive agents like growth factors or broad-spectrum antimicrobials to simultaneously address the multiple pathological facets of non-healing wounds.
Network-Based Drug Combinations: Insights from network pharmacology reveal that this compound influences a web of interconnected targets. nih.govnih.gov This opens the door to designing intelligent combination therapies where this compound is paired with another agent that targets complementary nodes within the disease network, leading to a more potent and robust therapeutic effect than either drug could achieve alone.
Q & A
Basic Research Questions
Q. What standardized in vitro assays are recommended to evaluate Dracorhodin's wound healing activity?
- Methodological Answer : The scratch assay (or wound healing assay) is a primary in vitro method to assess cell migration, a critical process in wound repair. HaCaT keratinocytes are cultured in monolayers, and a "wound" is created using a pipette tip. Closure rates are quantified via time-lapse microscopy and analyzed with software like ImageJ . Complementary assays include:
- MTT assay : Measures cell viability via mitochondrial activity, ensuring this compound concentrations are non-cytotoxic .
- Flow cytometry with propidium iodide : Validates cell membrane integrity to exclude apoptosis/necrosis .
- Key Parameters : Use serum-free media to isolate migration effects, and include controls (e.g., untreated cells, growth factor-stimulated cells).
Q. Which cell lines and in vivo models are validated for studying this compound's mechanisms in skin regeneration?
- Cell Lines :
- HaCaT keratinocytes : Standard for epidermal migration studies; this compound perchlorate (1 µg/mL) enhances migration without affecting viability .
- Human dermal fibroblasts : Used to compare proliferative vs. migratory effects (e.g., contradictions in fibroblast proliferation vs. keratinocyte migration) .
- In Vivo Models :
- Excisional wound models in rodents : Measure wound closure rates and histological markers (e.g., collagen deposition, re-epithelialization).
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's effects on cell proliferation across different studies?
- Analysis Framework :
Cell-Type Specificity : this compound perchlorate promotes migration in HaCaT cells but proliferation in fibroblasts. Use cell-specific pathway analysis (e.g., β-catenin in keratinocytes vs. growth factors in fibroblasts) .
Concentration Optimization : Conduct dose-response curves (e.g., 0.1–10 µg/mL) to identify non-cytotoxic, bioactive ranges.
Cross-Validation : Replicate findings using multiple assays (e.g., BrdU for proliferation vs. transwell assays for migration).
- Example : A 2023 study found 1 µg/mL this compound increased HaCaT migration by 40% but had no effect on viability, unlike fibroblast studies showing proliferation at higher doses .
Q. What experimental strategies optimize this compound's bioactivity in migration assays while minimizing cytotoxicity?
- Methodological Recommendations :
- Pre-Treatment Screening : Use MTT/flow cytometry to exclude cytotoxic concentrations before migration assays.
- Kinetic Analysis : Monitor wound closure at 0, 6, 12, and 24 hours to capture dynamic effects.
- Pathway Inhibition : Apply kinase inhibitors (e.g., AKT inhibitor MK-2206) to confirm this compound's reliance on ERK/p38 and AKT signaling .
- Data Interpretation : Normalize migration rates to controls and report fold changes with p-values (e.g., ANOVA with post-hoc tests) .
Q. How should researchers design studies to investigate this compound's interactions with multiple signaling pathways (e.g., β-catenin, ERK/p38, AKT)?
- Integrated Workflow :
Western Blotting : Quantify phosphorylated ERK, p38, and AKT levels post-treatment.
Kinase Activity Assays : Use ELISA to measure pathway-specific kinase activation .
Gene Silencing : siRNA knockdown of β-catenin to validate its role in migration.
- Statistical Considerations : Include biological replicates (n ≥ 3) and use Bonferroni correction for multiple comparisons .
Methodological and Ethical Considerations
Q. What are best practices for presenting contradictory data on this compound's mechanisms in publications?
- Guidelines :
- Transparent Reporting : Clearly state cell types, concentrations, and assay conditions in methods.
- Visual Aids : Use line graphs for time-dependent migration rates and heatmaps for pathway activation .
- Discussion of Limitations : Address potential confounders (e.g., serum content in media, donor cell variability) .
Q. How can researchers ethically validate this compound's efficacy in preclinical studies?
- Ethical Framework :
- Animal Welfare Compliance : Follow ARRIVE guidelines for in vivo studies, including humane endpoints and sample size justification .
- Primary Cell Validation : Use human keratinocytes from diverse donors to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
